ARS-1323-alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFZQSNDSLLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ARS-1323-alkyne: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-1323-alkyne is a powerful chemical probe designed for the study of KRAS G12C, a specific mutant of the KRAS protein frequently implicated in various cancers. This molecule serves as a covalent inhibitor that selectively targets the cysteine residue at position 12 of the KRAS G12C mutant. Its integrated alkyne functional group enables the use of "click chemistry," a versatile tool for attaching reporter molecules such as fluorophores or biotin, thereby facilitating the visualization and quantification of target engagement both in vitro and in cellular contexts. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by experimental data and detailed protocols to aid researchers in its effective application.
Core Mechanism of Action
This compound functions as a highly specific, covalent inhibitor of the KRAS G12C mutant protein. Its mechanism can be dissected into several key stages:
-
Selective Recognition and Binding: this compound is designed to specifically recognize and bind to a novel, inducible pocket on the KRAS G12C protein known as the Switch-II pocket (S-IIP). This binding is state-dependent, with the inhibitor preferentially targeting the inactive, GDP-bound conformation of KRAS G12C.[1]
-
Covalent Modification: Upon binding, the electrophilic acrylamide "warhead" of this compound is positioned in close proximity to the mutant cysteine-12 residue. This facilitates a Michael addition reaction, resulting in the formation of a stable, covalent bond between the inhibitor and the protein.
-
Allosteric Inhibition: The covalent modification of cysteine-12 by this compound locks the KRAS G12C protein in its inactive, GDP-bound state.[2] This allosterically prevents the exchange of GDP for GTP, a critical step for KRAS activation. By trapping KRAS G12C in this inactive conformation, this compound effectively blocks its interaction with downstream effector proteins.
-
Inhibition of Downstream Signaling: Activated KRAS normally signals through various downstream pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. By preventing KRAS G12C activation, this compound leads to the suppression of these key oncogenic signaling cascades.
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| ARS-1620 | KRAS G12C | Antiproliferative | > 20 | CT26 (mouse, KRAS G12D) | [3] |
| ARS-1620 | KRAS G12C | Antiproliferative | > 20 | HCT-116 | |
| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | HeLa | |
| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | MIA PaCa-2 | |
| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | NCI-H23 | |
| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | NCI-H358 | |
| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | PANC-1 | |
| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | SW1990 |
Table 1: Antiproliferative activity of the related compound ARS-1620 in various cell lines.
It is important to note that as a probe, the primary utility of this compound lies in its ability to specifically label and quantify KRAS G12C, rather than its intrinsic antiproliferative potency. A concentration of 10 µM has been effectively used to visualize the covalent modification of KRAS G12C in H358 and MIA PaCa-2 cells.
Mandatory Visualization
This compound covalently modifies inactive KRAS G12C, preventing GTP loading and downstream signaling.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for Target Engagement
This protocol is designed to visualize the covalent modification of KRAS G12C by this compound, resulting in a shift in the protein's electrophoretic mobility.
Materials:
-
KRAS G12C mutant-expressing cells (e.g., NCI-H358, MIA PaCa-2)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
MES or MOPS SDS running buffer
-
Western blot transfer system and membranes
-
Primary antibody against KRAS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed KRAS G12C-expressing cells and grow to 70-80% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against KRAS, followed by an HRP-conjugated secondary antibody.
-
Visualization: Develop the blot using a chemiluminescent substrate and image the resulting bands. The this compound-bound KRAS G12C will appear as a higher molecular weight band compared to the unbound protein.
Workflow for detecting KRAS G12C target engagement by this compound using EMSA and Western Blot.
In-Cell Click Chemistry for Imaging Target Occupancy
This protocol outlines the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorescent probe to this compound that is covalently bound to KRAS G12C within cells.
Materials:
-
KRAS G12C mutant-expressing cells
-
This compound
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Cell fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the EMSA protocol.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% formaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix:
-
10 µL of 100 mM THPTA
-
10 µL of 20 mM CuSO4
-
10 µL of 300 mM sodium ascorbate
-
Azide-fluorophore to the desired final concentration (e.g., 5 µM)
-
PBS to 1 mL
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled KRAS G12C using a fluorescence microscope.
Step-by-step workflow for fluorescently labeling this compound bound to KRAS G12C in cells.
Conclusion
This compound is an indispensable tool for the investigation of KRAS G12C biology. Its covalent and selective nature, combined with the versatility of click chemistry, provides researchers with a robust method for confirming target engagement, quantifying inhibitor binding, and visualizing the subcellular localization of KRAS G12C. The detailed mechanisms and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their efforts to understand and therapeutically target this critical oncogene.
References
- 1. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARS-1323 (ARS1323) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
Technical Guide: ARS-1323-alkyne as a Chemical Reporter for KRAS G12C
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of ARS-1323-alkyne, a chemical reporter designed for the study of KRAS G12C, a critical oncogenic mutant. The guide covers its mechanism of action, applications, experimental protocols, and relevant quantitative data, serving as a comprehensive resource for researchers in oncology and drug discovery.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical node in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] For decades, oncogenic KRAS mutants were considered "undruggable" due to their high affinity for GTP and the lack of well-defined binding pockets. The G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers.[2][3]
A breakthrough in targeting this mutant came with the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue (Cys12).[1][2] ARS-1323 is a novel covalent inhibitor of KRAS G12C. Building upon this scaffold, this compound was developed as a chemical reporter or probe. It retains the core structure for covalent binding but incorporates a terminal alkyne group. This alkyne serves as a versatile chemical handle for "click chemistry," enabling the visualization and quantification of KRAS G12C in various experimental settings.
Mechanism of Action and Engagement
This compound is a covalent inhibitor probe that specifically targets the KRAS G12C mutant protein. It binds covalently to the thiol group of the Cys12 residue located within the Switch-II pocket (S-IIP) of the protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways. The alkyne functional group allows for subsequent conjugation to reporter molecules without interfering with the primary binding mechanism.
Quantitative Data
While specific kinetic data for this compound is not extensively published, data from structurally related and precursor KRAS G12C inhibitors provide valuable context for its biochemical and cellular activity.
Table 1: Biochemical Properties of a Related KRAS G12C Inhibitor (Cmpd1)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| kinact/KI | 501 M–1s–1 | Intact Protein LC-MS |
Data for Cmpd1, a closely related precursor to the single enantiomer ARS-1620.
Table 2: Cellular IC50 Values of a Related KRAS G12C Inhibitor (Cmpd1)
| Cell Line | Cancer Type | IC50 (µM) | Method | Reference |
|---|---|---|---|---|
| H358 | NSCLC | 0.64 | Cell Viability Assay | |
| H23 | NSCLC | 0.70 | Cell Viability Assay | |
| H2030 | NSCLC | 0.16 | Cell Viability Assay | |
| MIA PaCa-2 | Pancreatic | 0.12 | Cell Viability Assay |
Data for Cmpd1, a closely related precursor to the single enantiomer ARS-1620.
Table 3: Typical Experimental Concentrations for this compound
| Application | Concentration | Cell Lines | Reference |
|---|
| Covalent Modification Visualization | 10 µM | H358, MIA PaCa-2 | |
Experimental Protocols and Applications
The primary utility of this compound is as a probe for two-step labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Protocol 1: In-Cell Visualization of KRAS G12C via Click Chemistry
This protocol describes the labeling of KRAS G12C in cells with this compound, followed by fluorescent detection. This method can be used to directly image the subcellular localization of the mutant protein.
-
Cell Culture: Plate KRAS G12C mutant cells (e.g., MIA PaCa-2, H358) and a KRAS wild-type or other mutant cell line (e.g., Panc-1 G12D) as a negative control on appropriate culture plates or coverslips. Allow cells to adhere overnight.
-
Probe Incubation: Treat cells with this compound (e.g., 10 µM in culture medium) for a specified duration (e.g., 2-6 hours) at 37°C. Include a DMSO-treated control.
-
Cell Fixation: Aspirate the medium, wash cells twice with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare a "click" reaction cocktail. A typical cocktail includes:
-
An azide-functionalized fluorophore (e.g., Picolyl Azide Alexa Fluor 647).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.
-
A copper ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
-
Incubation: Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
Washing and Staining: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and image using fluorescence or confocal microscopy. The resulting signal from the fluorophore should correlate with the presence of KRAS G12C.
Protocol 2: Target Occupancy Measurement by Electrophoretic Mobility Shift Assay (EMSA)
This protocol allows for the visualization of the covalent modification of KRAS G12C by observing a shift in its electrophoretic mobility.
-
Cell Lysis: Treat KRAS G12C mutant cells with this compound as described above. Lyse the cells in a suitable lysis buffer.
-
Click Reaction in Lysate: Perform a click reaction on the cell lysate by adding an azide-conjugated reporter tag (e.g., TAMRA-N3 or a biotin-azide).
-
Sample Preparation: Denature the protein lysates by adding SDS-PAGE loading buffer and heating.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection:
-
If a fluorescent azide (e.g., TAMRA-N3) was used, visualize the gel directly using a fluorescent gel scanner.
-
If a biotin-azide was used, transfer the proteins to a PVDF membrane (Western blot), probe with a streptavidin-HRP conjugate, and detect using chemiluminescence.
-
-
Analysis: The this compound labeled KRAS G12C will appear as a distinct band. The intensity of this band can be used to quantitatively measure the binding efficiency of the inhibitor.
Protocol 3: Target Engagement Quantification by Mass Spectrometry
Mass spectrometry (MS) provides a highly sensitive and accurate method to confirm covalent modification and quantify target engagement.
-
Sample Preparation: Treat cells or lysates with this compound.
-
Alkylation of Free Cysteines: Alkylate any remaining free (un-bound) Cys12 residues with an alkylating agent like iodoacetamide (IAA).
-
Protein Digestion: Digest the protein samples into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search for the specific tryptic peptide containing Cys12. Quantify the relative abundance of the peptide modified with this compound versus the peptide modified with IAA. The ratio of these two forms provides a precise measure of target occupancy.
KRAS Signaling Pathway Context
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state. This leads to persistent activation of downstream pro-growth pathways, primarily the RAF-MEK-ERK (MAPK) pathway. This compound covalently modifies Cys12, trapping KRAS G12C in the inactive GDP-bound conformation and preventing its interaction with downstream effectors like RAF, thus inhibiting the signaling cascade.
Conclusion
This compound is a powerful and specific chemical reporter for investigating the biology of KRAS G12C. Its ability to covalently label the mutant protein, combined with the versatility of click chemistry, enables a wide range of applications from high-resolution cellular imaging to precise quantification of target engagement. This probe is an invaluable tool for validating the occupancy of novel KRAS G12C inhibitors, studying mechanisms of drug resistance, and furthering our understanding of this critical oncogenic driver.
References
Unveiling ARS-1323-alkyne: A Technical Guide to a Covalent KRAS G12C Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-1323-alkyne is a potent and specific covalent inhibitor of the KRAS G12C mutant protein, a critical oncogenic driver in various cancers. This molecule serves as a valuable chemical probe for researchers studying KRAS G12C biology and developing novel therapeutics. Its key feature is the presence of a terminal alkyne group, which enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for the visualization and quantification of target engagement in cellular and in vitro systems. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound.
Structure and Physicochemical Properties
This compound is a derivative of the well-characterized KRAS G12C inhibitor, ARS-1620. The core structure is designed to fit into the Switch-II pocket of the inactive, GDP-bound state of KRAS G12C. The key modification is the incorporation of an alkyne moiety, which allows for its utility as a chemical probe.
| Property | Value | Source |
| Chemical Formula | C28H27ClF2N6O3 | [1] |
| Molecular Weight | 569.0 g/mol | [1] |
| IUPAC Name | 3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide | [1] |
| CAS Number | 2436544-27-1 | [1] |
| Solubility | Soluble in DMSO | MedChemExpress, MedKoo Biosciences |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month (store under nitrogen). | MedChemExpress |
Mechanism of Action
This compound functions as a covalent inhibitor by targeting the mutant cysteine residue at position 12 of the KRAS protein. This covalent modification is specific to the G12C variant. The inhibitor binds to the Switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state. This interaction locks the oncoprotein in an "off" conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of signaling pathways, most notably the MAPK/ERK pathway.
Synthesis
Experimental Protocols
This compound is a versatile tool for various experimental applications aimed at studying KRAS G12C. Below are detailed protocols for its use in assessing target engagement.
In-Cell Target Engagement using Click Chemistry
This protocol describes how to label KRAS G12C in live cells with this compound, followed by lysis and click chemistry with a fluorescent azide reporter for visualization by in-gel fluorescence or western blot.
Materials:
-
H358 or MIA PaCa-2 cells (or other KRAS G12C mutant cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescent azide (e.g., TAMRA-azide or a Click-iT® Alexa Fluor® azide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner or western blot imaging system
Procedure:
-
Cell Treatment:
-
Plate KRAS G12C mutant cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (a final concentration of 10 µM has been reported to be effective) or vehicle (DMSO) for the desired time course (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (20-50 µg of total protein)
-
PBS to a final volume of ~40 µL
-
Fluorescent azide (final concentration of 25-100 µM)
-
CuSO4:ligand premix (prepare a 5 mM CuSO4 and 25 mM THPTA or TBTA solution in water; add to a final concentration of 1 mM CuSO4)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Sample Analysis:
-
Add 4x Laemmli sample buffer to the reaction mixture.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled KRAS G12C protein using an in-gel fluorescence scanner. Alternatively, transfer the proteins to a PVDF membrane and perform a western blot using an anti-KRAS antibody to confirm the identity of the labeled band.
-
Electrophoretic Mobility Shift Assay (EMSA)
This protocol can be adapted to visualize the covalent modification of recombinant KRAS G12C protein by this compound, resulting in a shift in the protein's electrophoretic mobility.
Materials:
-
Recombinant KRAS G12C protein
-
This compound (stock solution in DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Native PAGE gel and electrophoresis system
-
Protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant KRAS G12C protein with this compound at various molar ratios in the reaction buffer. Include a vehicle control (DMSO).
-
Incubate the reactions for a defined period (e.g., 1-2 hours) at room temperature or 37°C.
-
-
Native PAGE:
-
Add native sample buffer to the reactions.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.
-
-
Visualization:
-
Stain the gel with a suitable protein stain.
-
Destain the gel and visualize the protein bands. A shift in the mobility of the KRAS G12C protein treated with this compound compared to the untreated control indicates covalent modification.
-
Resistance Mechanisms
A critical consideration when using KRAS G12C inhibitors, including probes like this compound, is the potential for adaptive resistance. This can occur through several mechanisms, including:
-
Feedback Reactivation: Inhibition of the MAPK pathway can lead to feedback reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs). This can increase the pool of GTP-bound KRAS, which is not a target for this compound.
-
Wild-Type RAS Activation: Feedback mechanisms can also lead to the activation of wild-type RAS isoforms (e.g., HRAS, NRAS), bypassing the inhibition of KRAS G12C.
Understanding these resistance mechanisms is crucial for interpreting experimental results and for the development of effective combination therapies.
Conclusion
This compound is an indispensable tool for the study of KRAS G12C. Its ability to covalently modify its target, coupled with the versatility of click chemistry, allows for robust and sensitive detection of target engagement in a variety of experimental settings. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this probe in their investigations of KRAS G12C-driven cancers.
References
An In-depth Technical Guide to the Covalent Binding of ARS-1323-alkyne to Cys12 of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism and experimental validation of the covalent interaction between ARS-1323-alkyne and the cysteine-12 (Cys12) residue of the KRAS G12C mutant oncoprotein. This compound serves as a critical chemical probe for studying the biology of this important cancer target and for the development of novel therapeutics.
Mechanism of Covalent Modification
ARS-1323 is a potent and specific covalent inhibitor of the KRAS G12C mutant.[1][2] It is a racemic mixture of ARS-1620.[1][2] The alkyne-functionalized derivative, this compound, retains this activity and incorporates a bioorthogonal handle for downstream applications. The molecule is designed to target the GDP-bound, inactive state of KRAS G12C.
The core mechanism involves a targeted covalent reaction with the mutant Cys12 residue, which is located in a "Switch-II" pocket (S-IIP) of the protein.[3] This pocket is accessible in the inactive GDP-bound conformation. The binding of this compound is a two-step process:
-
Non-covalent Binding: The inhibitor initially forms a reversible, non-covalent complex with KRAS G12C in the S-IIP.
-
Irreversible Covalent Bonding: Subsequently, the acrylamide "warhead" of the inhibitor undergoes a Michael addition reaction with the thiol group of Cys12, forming a stable, irreversible covalent bond. This modification locks KRAS G12C in an inactive state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.
This covalent modification can be visualized and quantified using various biochemical and cellular assays, for which this compound is an invaluable tool.
Quantitative Analysis of Inhibitor Potency
| Compound | Parameter | Value | Cell Line / Assay |
| ARS-1620 | IC50 (Cell Viability) | 1.59 µM | NCI-H358 |
| ARS-853 | k_inact/K_I | 76 M⁻¹s⁻¹ | Biochemical Assay |
| Cmpd1 | k_inact/K_I | 501 M⁻¹s⁻¹ | Biochemical Assay |
| Cmpd1 | IC50 (Target Occupancy) | 1.6 µM | H358 |
Table 1: Quantitative data for ARS-1620 and related KRAS G12C covalent inhibitors. Cmpd1 is a patented KRAS G12C inhibitor with a similar scaffold. ARS-853 is an earlier generation covalent inhibitor.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research settings. The following are representative protocols for key experiments.
Cellular Target Engagement using Click Chemistry and Western Blot
This protocol details the treatment of KRAS G12C-mutant cells with this compound, followed by lysis, click chemistry with a fluorescent azide, and detection of the labeled KRAS G12C by western blot.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Fluorescent azide (e.g., TAMRA-N3, Alexa Fluor 647 Azide)
-
Click chemistry reaction buffer components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibody against KRAS
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microfuge tube, combine 20-30 µg of protein lysate with the click chemistry reaction components. A typical reaction mixture may include:
-
Protein lysate
-
Fluorescent azide (e.g., 10 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE and Western Blotting:
-
Quench the click reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against KRAS.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate. The fluorescently labeled KRAS G12C can also be detected using a suitable fluorescence imager before ECL detection.
-
Fluorescence Polarization (FP) Competition Assay
This biochemical assay measures the ability of a non-fluorescent inhibitor to compete with a fluorescently labeled probe for binding to KRAS G12C. A fluorescent derivative of ARS-1323 would be required for this assay.
Materials:
-
Purified, recombinant KRAS G12C protein
-
Fluorescently labeled ARS-1323 derivative (e.g., ARS-1323-BODIPY FL)
-
Non-labeled this compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
384-well, low-volume, black plates
Procedure:
-
Assay Setup:
-
Prepare a solution of recombinant KRAS G12C and the fluorescent ARS-1323 probe in the assay buffer at concentrations optimized for a stable FP signal.
-
Prepare a serial dilution of the non-labeled this compound competitor.
-
-
Competition Reaction:
-
In a 384-well plate, add the KRAS G12C/fluorescent probe mixture to each well.
-
Add the serially diluted non-labeled this compound to the wells. Include controls with no competitor.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 of the non-labeled inhibitor.
-
Visualizations
Signaling Pathway Inhibition
References
An In-depth Technical Guide on the Selectivity of ARS-1323-alkyne for the KRAS G12C GDP-bound State
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular basis for the selectivity of KRAS G12C inhibitors, using ARS-1323-alkyne as a key chemical probe. It details the mechanism of action, summarizes relevant quantitative data for this class of inhibitors, and provides detailed experimental protocols for assessing target engagement and functional outcomes.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival.[1] For decades, direct inhibition of KRAS was considered an insurmountable challenge due to its high affinity for GTP and the absence of well-defined binding pockets.[2] The discovery of a specific mutation, G12C (glycine-to-cysteine at codon 12), created a new therapeutic opportunity. This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors.[3]
A breakthrough in this field was the identification of an allosteric pocket, known as the Switch-II Pocket (S-IIP), which is accessible only when KRAS G12C is in its inactive, guanosine diphosphate (GDP)-bound state.[4][5] Inhibitors designed to bind this pocket exhibit high selectivity for the mutant protein in its inactive conformation. This compound is a crucial research tool derived from this class of inhibitors; it functions as a specific chemical reporter to visualize and quantify the occupancy of KRAS G12C by other non-alkyne bearing inhibitors in living cells.
Mechanism of Selectivity: Conformation is Key
The activity of KRAS is governed by a cycle of binding to either GDP (inactive state) or GTP (active state). This cycling is regulated by two main families of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins, such as Son of Sevenless (SOS1), promote the release of GDP, allowing the more abundant cellular GTP to bind, leading to KRAS activation.
-
GTPase Activating Proteins (GAPs): These proteins enhance the intrinsically weak GTP hydrolysis activity of KRAS, converting GTP to GDP and returning the protein to its inactive state.
Oncogenic mutations like G12C impair GAP-mediated GTP hydrolysis, leading to an accumulation of the active, GTP-bound form. However, the intrinsic ability of KRAS G12C to hydrolyze GTP is not eliminated, meaning a dynamic equilibrium exists where a population of the protein is always in the GDP-bound state.
Covalent inhibitors targeting KRAS G12C, such as the parent compounds of this compound, exploit this dynamic. Their selectivity is based on two core principles:
-
Allele-Specificity: The inhibitor forms a covalent bond with the thiol group of the mutated cysteine at position 12, ensuring it does not bind to wild-type KRAS which has a glycine at this position.
-
Conformational Selectivity: The binding site, the Switch-II Pocket (S-IIP), is only open and accessible for inhibitor binding when KRAS G12C is in the GDP-bound conformation.
By binding to this pocket, the inhibitor locks KRAS G12C in an inactive state, preventing GEF-mediated nucleotide exchange and subsequent activation. This compound, as a probe, works on this same principle, allowing it to specifically label unoccupied, GDP-bound KRAS G12C molecules.
Quantitative Data for KRAS G12C Covalent Inhibitors
While specific kinetic data for this compound is not extensively published, data from its precursors, ARS-853 and ARS-1620, provide critical insight into the binding properties of this inhibitor class. These compounds share the same mechanism of targeting the GDP-bound state.
| Parameter | Inhibitor | Value | Assay Condition | Reference |
| Covalent Modification Rate (kobs/[I]) | ARS-1620 | 1,100 ± 200 M-1s-1 | Biochemical assay | |
| Dissociation Constant (Kd) | ARS-853 | 36.0 ± 0.7 µM | Stopped-flow fluorescence spectroscopy (at 5°C) | |
| Inhibition Constant (Ki) | ARS-853 | ~200 µM | Biochemical assay |
Note: ARS-1620 demonstrated a covalent modification rate approximately 10-fold higher than ARS-853. ARS-1323 is the racemate of ARS-1620.
Experimental Protocols
This compound is primarily used as a probe in target engagement and occupancy studies. Below are detailed protocols for key experiments to characterize the selectivity and efficacy of KRAS G12C inhibitors.
This assay quantitatively measures the binding of a test inhibitor to KRAS G12C in cells by using this compound to label any remaining unbound protein.
-
Objective: To determine the in-cell target occupancy of a non-alkyne KRAS G12C inhibitor.
-
Materials:
-
KRAS G12C mutant cell line (e.g., H358, MIA PaCa-2).
-
Test inhibitor and vehicle control (e.g., DMSO).
-
This compound probe.
-
Lysis buffer (e.g., RIPA with protease/phosphatase inhibitors).
-
Click chemistry reagents: Azide-fluorophore conjugate (e.g., TAMRA-N3), copper(II) sulfate, reducing agent (e.g., sodium ascorbate), ligand (e.g., TBTA).
-
SDS-PAGE and in-gel fluorescence imaging system.
-
-
Procedure:
-
Cell Treatment: Plate H358 or MIA PaCa-2 cells. Treat with various concentrations of the test inhibitor or vehicle for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells on ice. Quantify the total protein concentration of the lysates.
-
Probe Labeling: Incubate a standardized amount of protein lysate with a saturating concentration of this compound (e.g., 10 µM) to label all unoccupied KRAS G12C proteins.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the azide-fluorophore, copper sulfate, and reducing agent to the lysate. Incubate in the dark.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize and quantify the fluorescently labeled KRAS G12C band using an in-gel fluorescence scanner. The signal intensity is inversely proportional to the occupancy of the test inhibitor.
-
This functional assay measures the biological consequence of KRAS G12C inhibition by assessing the phosphorylation status of a key downstream effector, ERK.
-
Objective: To determine the IC50 of an inhibitor for downstream KRAS signaling.
-
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358).
-
Test inhibitor.
-
Lysis buffer, SDS-PAGE equipment, and PVDF membranes.
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.
-
HRP-conjugated secondary antibody and ECL detection reagents.
-
-
Procedure:
-
Cell Treatment: Seed NCI-H358 cells and treat with a dose range of the inhibitor for the desired time.
-
Protein Extraction: Lyse cells, collect supernatants, and quantify protein concentration.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary anti-p-ERK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL reagents for visualization.
-
-
Analysis:
-
Quantify the band intensities for p-ERK.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized data against inhibitor concentration to calculate the IC50 value.
-
-
This biophysical method provides direct evidence of covalent modification by detecting the mass increase of the target protein upon inhibitor binding.
-
Objective: To confirm the covalent binding and stoichiometry of an inhibitor to KRAS G12C.
-
Materials:
-
Purified recombinant KRAS G12C protein.
-
Test inhibitor.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5).
-
Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis.
-
-
Procedure:
-
Reaction: Prepare a solution of purified KRAS G12C (e.g., 5-10 µM). Add the inhibitor at various molar ratios (e.g., 1:1, 1:5) and include a vehicle control. Incubate for a defined period (e.g., 1-4 hours) at room temperature.
-
Quenching & Desalting: Stop the reaction by adding formic acid. Quickly desalt the sample using a suitable reversed-phase column.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Acquire mass spectra across the appropriate m/z range for the intact protein.
-
Data Analysis: Deconvolute the raw mass spectra to determine the mass of the protein. Compare the mass of the treated protein with the control to identify the mass shift corresponding to the inhibitor adduct.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Characterization of ARS-1323-alkyne
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the in vitro characterization of ARS-1323-alkyne, a covalent chemical probe for the KRAS G12C mutant protein. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a valuable research tool designed to covalently modify the cysteine residue of the KRAS G12C mutant.[1] This specific mutation is a key driver in several cancers. The molecule contains an alkyne group, enabling its use in click chemistry reactions for visualization and quantification of target engagement.[2] this compound binds to the Switch-II pocket (S-IIP) of KRAS G12C in its inactive, GDP-bound state, effectively trapping the protein in this conformation and providing a direct measure of target occupancy.[1][2]
Mechanism of Action
The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation allows for covalent targeting of the mutant cysteine. This compound specifically recognizes and reacts with the cysteine at position 12 of KRAS G12C, forming an irreversible covalent bond. This modification occurs when KRAS G12C is in the GDP-bound state, as the Switch-II pocket is accessible in this conformation. By covalently labeling KRAS G12C, this compound serves as a reporter for the nucleotide state of the protein in living cells.[2][3]
Quantitative Data
Table 1: Biochemical and Biophysical Data for this compound and Related Compounds
| Parameter | Value | Compound | Assay Method | Reference |
| Binding Site | Switch-II Pocket (S-IIP) | This compound | Not Specified | [1] |
| Target | KRAS G12C | This compound | Not Specified | [1] |
| Reversible Binding Affinity (Ki) | ~200 µM | ARS-853 | In vitro NMR | [4] |
| Covalent Modification Rate (kinact/KI) | 76 M-1s-1 | ARS-853 | Biochemical Assay | [5] |
| Covalent Modification Rate (kinact/KI) | 501 M-1s-1 | Compound 1* | Biochemical Intact Protein LC-MS | [5] |
| Covalent Modification Rate (kobs/[I]) | 1,100 ± 200 M-1s-1 | ARS-1620 | Not Specified | [6] |
*Compound 1 is an advanced KRAS G12C inhibitor from which a similar alkyne probe was derived.[5]
Experimental Protocols
This compound is primarily used in two key in vitro applications: electrophoretic mobility shift assays (EMSA) to visualize covalent modification and in-cell click chemistry to quantify target occupancy.
Electrophoretic Mobility Shift Assay (EMSA) for Covalent Modification
This protocol is designed to visualize the covalent modification of recombinant KRAS G12C by this compound.
Methodology:
-
Protein Preparation: Purify recombinant human KRAS G12C protein.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant KRAS G12C protein with this compound (e.g., 10 µM final concentration) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for covalent modification.
-
Sample Preparation for Electrophoresis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A successful covalent modification will result in a slight increase in the molecular weight of KRAS G12C, leading to a retarded migration (upward shift) on the gel compared to the unmodified control.[1]
In-Cell Target Occupancy Assay via Click Chemistry
This two-step protocol allows for the visualization and quantification of this compound engagement with KRAS G12C within cells.[7][8]
Methodology:
-
Cell Culture: Culture KRAS G12C mutant (e.g., H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines as controls.[1]
-
Probe Treatment: Treat the cells with this compound at a desired concentration (e.g., 10 µM) for a specified duration to allow for target engagement.[1]
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells to allow entry of the click chemistry reagents (e.g., with 0.1% Triton X-100 in PBS).
-
Click Chemistry Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., TAMRA-N3 or picolyl azide Alexa Fluor 647), a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA or THPTA) in a suitable buffer.[1][7][8] Incubate the fixed and permeabilized cells with the click reaction cocktail in the dark.
-
Washing and Staining: Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents. If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Image the cells using a fluorescence microscope. The fluorescence intensity in the KRAS G12C mutant cells will be proportional to the amount of this compound that has covalently bound to the target protein. This can be quantified to determine target occupancy.[7]
Summary
This compound is a specialized chemical probe for the in vitro and in-cell characterization of the KRAS G12C oncoprotein. While specific kinetic constants for this probe are not widely published, its utility in visualizing covalent modification and quantifying target occupancy through established protocols like EMSA and click chemistry makes it an indispensable tool for researchers in oncology and drug discovery. The provided protocols and background information serve as a guide for the effective application of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. apexbt.com [apexbt.com]
- 4. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 7. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cellular Uptake and Localization of ARS-1323-Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-1323 is a covalent inhibitor that targets the KRAS G12C mutant protein, a key driver in several forms of cancer. The alkyne-modified version, ARS-1323-alkyne, serves as a powerful chemical probe. Its alkyne handle allows for the attachment of reporter molecules, such as fluorophores, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This enables the visualization and quantification of the inhibitor's engagement with its target within a cellular context. This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of this compound, including detailed experimental protocols and data presentation.
Mechanism of Action and Cellular Target
This compound, like its parent compound, is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant. This binding occurs within the switch-II pocket of the KRAS protein, locking it in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways such as the RAF-MEK-ERK cascade, thereby inhibiting cancer cell proliferation. The primary cellular target of this compound is the KRAS G12C oncoprotein.
Cellular Uptake
While specific quantitative data on the cellular uptake kinetics and intracellular concentrations of this compound are not extensively available in the public domain, the compound has been effectively used in cell-based imaging assays, indicating its ability to cross the cell membrane. The uptake mechanism is presumed to be passive diffusion, driven by the concentration gradient, a common characteristic of small molecule inhibitors.
Subcellular Localization and Target Engagement
High-resolution imaging studies have demonstrated that this compound exhibits diffuse staining throughout the cytoplasm in KRAS G12C mutant cells.[2] This localization is consistent with the known cytoplasmic and plasma membrane association of KRAS proteins.
Colocalization with KRAS G12C
Quantitative analysis of the colocalization between this compound and KRAS protein provides strong evidence of target engagement. A two-step labeling procedure, involving treatment with this compound followed by in situ click chemistry with a fluorescent azide, has been used to visualize the probe. Subsequent immunostaining for KRAS allows for the assessment of colocalization.
| Probe | Colocalization with KRAS (Pearson Correlation, r²) | Cell Line | Reference |
| This compound | 0.9 | Mia-Paca-2 | [2] |
This high Pearson correlation coefficient indicates a strong colocalization between the this compound probe and the KRAS protein, signifying specific binding to its intended target.
Experimental Protocols
The following are detailed methodologies for key experiments related to the cellular uptake and localization of this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., Mia-Paca-2 or H358) and KRAS wild-type cells (as a negative control) onto glass-bottom dishes or coverslips suitable for microscopy. Culture cells in appropriate media until they reach 50-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Cellular Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂.
In Situ Click Chemistry for Fluorescence Imaging
This two-step procedure is employed to visualize the intracellular localization of this compound.
-
Cell Fixation: After incubation with this compound, wash the cells three times with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to enter the cell.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following components in order:
-
PBS
-
Fluorescent azide (e.g., Alexa Fluor 647 azide) to a final concentration of 2-5 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 100 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 10 mM stock in DMSO).
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM (from a 100 mM stock in water).
-
Note: The final concentrations may require optimization.
-
-
Click Reaction: Wash the permeabilized cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted click chemistry reagents.
Immunofluorescence Staining for KRAS
-
Blocking: After the click chemistry reaction and washing, block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for KRAS (pan-KRAS or a conformation-specific antibody) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (with a fluorophore spectrally distinct from the one used in the click reaction) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
Confocal Microscopy and Image Analysis
-
Image Acquisition: Acquire images using a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophores and DAPI. Capture Z-stacks to ensure the entire cell volume is imaged.
-
Image Analysis:
-
Qualitative Assessment: Visually inspect the images to determine the subcellular localization of the this compound signal and its spatial relationship with the KRAS immunofluorescence signal.
-
Quantitative Colocalization Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin, or other specialized software) to calculate a Pearson correlation coefficient (Rr) to quantify the degree of colocalization between the this compound and KRAS signals. An Rr value close to +1 indicates strong positive colocalization.
-
Visualizations
The following diagrams illustrate the key processes involved in the study of this compound's cellular uptake and localization.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for visualizing this compound localization.
Caption: Logical relationship of findings for this compound.
References
Methodological & Application
Protocol for ARS-1323-Alkyne Click Chemistry in Live Cells: A Detailed Guide for Target Engagement and Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-1323 is a covalent inhibitor that specifically targets the G12C mutant of KRAS, a critical oncogene in various cancers.[1][2] The addition of an alkyne group to ARS-1323 creates a powerful chemical probe, ARS-1323-alkyne, enabling the visualization and quantification of target engagement in living cells through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3][4][5] This application note provides detailed protocols for utilizing this compound for both fluorescence imaging and quantitative proteomic analysis of KRASG12C in live cells.
Principle
The protocol involves a two-step procedure. First, live cells are treated with this compound, which covalently binds to the cysteine residue of KRASG12C. Following this incubation, an azide-modified reporter molecule (e.g., a fluorescent dye or biotin) is introduced to the cells. In the presence of a copper(I) catalyst, the alkyne group on ARS-1323 and the azide group on the reporter molecule undergo a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage. This "click" reaction allows for the specific labeling of the this compound-bound proteins, which can then be visualized by fluorescence microscopy or enriched for identification and quantification by mass spectrometry.
Signaling Pathway of KRASG12C
The KRAS protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation leads to constitutive activation of KRAS, driving oncogenesis. This compound covalently binds to the inactive, GDP-bound state of KRASG12C, preventing its activation and downstream signaling.
Caption: KRASG12C Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing this compound and similar KRASG12C inhibitors to assess target engagement.
| Parameter | Cell Line | Inhibitor Concentration | Method | Result | Reference |
| Target Occupancy | H358 | 10 µM this compound | EMSA & Click Chemistry | Visualization of covalent modification | |
| Target Engagement | MIA PaCa-2 | Various doses | Fluorescence Microscopy | Co-localization with KRAS | |
| Target Engagement | NCI-H2122 Xenograft | AZD4625 (RASG12C inhibitor) | Mass Spectrometry | 89.6% engagement after 6h | |
| RASG12C Expression | NSCLC Tumors | N/A | Mass Spectrometry | 127–2012 amol/µg |
Experimental Protocols
Materials and Reagents
-
Cell Lines: KRASG12C mutant cell lines (e.g., H358, MIA PaCa-2) and KRAS wild-type control cell lines.
-
This compound: Stock solution in DMSO.
-
Azide-Reporter Probe:
-
For Fluorescence Microscopy: Picolyl azide-Alexa Fluor 647 or similar fluorescent azide.
-
For Proteomics: Biotin-azide or cleavable biotin-azide.
-
-
Click Chemistry Reagents:
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Reducing agent: Sodium ascorbate
-
-
Buffers and Media: Cell culture medium, PBS, wash buffers.
-
Fixative (for microscopy): 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (for microscopy): 0.1% Triton X-100 in PBS.
-
Blocking Buffer (for microscopy): 1% BSA in PBS.
-
Lysis Buffer (for proteomics): RIPA buffer or similar, with protease and phosphatase inhibitors.
-
Streptavidin beads (for proteomics).
Experimental Workflow
Caption: General experimental workflow for this compound click chemistry.
Protocol 1: Fluorescence Microscopy for Visualization of Target Engagement
-
Cell Seeding: Seed KRASG12C mutant cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
This compound Treatment: Treat cells with 10 µM this compound in complete cell culture medium for 2-4 hours at 37°C. Include a vehicle control (DMSO).
-
Wash: Gently wash the cells three times with warm PBS to remove unbound this compound.
-
Live-Cell Click Reaction:
-
Prepare a fresh click reaction cocktail in PBS. A typical cocktail includes:
-
25 µM Picolyl azide-Alexa Fluor 647
-
50 µM CuSO₄
-
250 µM BTTAA (ligand)
-
2.5 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 5-10 minutes at room temperature, protected from light.
-
-
Wash: Wash the cells three times with PBS.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular antibody staining).
-
-
Immunostaining (Optional):
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against KRAS or other proteins of interest.
-
Wash and incubate with a secondary antibody conjugated to a different fluorophore.
-
-
Imaging: Mount the coverslips and image the cells using a confocal or fluorescence microscope.
Protocol 2: Quantitative Proteomics for Target Identification
-
Cell Culture and Treatment: Grow KRASG12C mutant cells in a T75 flask to 80-90% confluency. Treat with 10 µM this compound or DMSO for 2-4 hours.
-
Wash: Harvest the cells, wash three times with cold PBS by centrifugation to remove unbound probe.
-
Cell Lysis: Lyse the cell pellet with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Click Reaction in Lysate:
-
To the cell lysate, add the following components for the click reaction:
-
100 µM Biotin-azide
-
1 mM CuSO₄
-
5 mM THPTA (ligand)
-
1 mM Sodium Ascorbate
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify and quantify the enriched proteins using a suitable proteomics software pipeline. Compare the abundance of proteins in the this compound treated sample to the DMSO control to identify specific targets.
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for studying the engagement of this covalent inhibitor with its target, KRASG12C, in a cellular context. The detailed protocols provided herein will enable researchers to visualize the subcellular localization of KRASG12C and to identify and quantify its binding partners, thereby facilitating a deeper understanding of its mechanism of action and the development of more effective cancer therapies.
References
Application Notes and Protocols for ARS-1323-alkyne Labeling of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS protein, particularly with the G12C mutation, is a critical target in cancer therapy. The development of covalent inhibitors that specifically target the cysteine residue at position 12 has marked a significant breakthrough. ARS-1323-alkyne is a covalent inhibitor probe designed to bind to the Switch-II pocket of the KRAS G12C mutant protein. This application note provides a detailed protocol for the labeling of KRAS G12C with this compound, followed by copper-catalyzed click chemistry (CuAAC) for visualization and analysis. This method allows for the quantitative measurement of inhibitor binding efficiency and target occupancy, providing a valuable tool for drug development and the study of KRAS G12C biology.[1][2]
Introduction
The KRAS oncogene is a GTPase that functions as a molecular switch in signaling pathways controlling cell growth and proliferation.[3] The G12C mutation results in a constitutively active protein, leading to uncontrolled cell division and tumorigenesis.[4] Covalent inhibitors, such as those from the ARS family, bind to the mutant cysteine residue, locking KRAS G12C in an inactive, GDP-bound state.
This compound is a probe that enables the investigation of this covalent interaction. By treating cells with this compound, the probe covalently binds to KRAS G12C. The alkyne group on the probe then serves as a handle for a subsequent click chemistry reaction with an azide-modified reporter molecule, such as a fluorescent dye or biotin. This two-step approach allows for sensitive and specific detection of the labeled KRAS G12C protein. This technique is instrumental in validating target engagement, determining inhibitor potency, and can be adapted for various downstream applications including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KRAS G12C signaling pathway and the experimental workflow for this compound labeling.
Caption: Covalent inhibition of KRAS G12C by this compound.
Caption: Step-by-step experimental workflow for KRAS G12C labeling.
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, providing a reference for the expected outcomes of labeling experiments.
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors
| Parameter | Description | Value | Cell Line | Reference Method |
|---|---|---|---|---|
| kinact/Ki | Second-order rate constant for covalent modification. Measures the efficiency of inactivation. | 501 M⁻¹s⁻¹ (for a similar covalent inhibitor) | - | Biochemical Assay |
| NanoBRET™ IC₅₀ | Concentration for 50% inhibition of tracer binding in live cells. | 50 nM (representative value) | HEK293 | NanoBRET™ Assay |
| pERK IC₅₀ | Concentration for 50% inhibition of ERK phosphorylation. | 75 nM (representative value) | NCI-H358 | Western Blot |
| GI₅₀ | Concentration for 50% inhibition of cell growth. | 100 nM (representative value) | NCI-H358 | Cell Viability Assay |
Table 2: Mass Spectrometry Data for KRAS G12C Target Engagement
| Parameter | Description | Value | Sample Type | Reference Method |
|---|---|---|---|---|
| Target Occupancy | Percentage of KRAS G12C covalently modified by the inhibitor. | Dose-dependent | Tumor Biopsies | Immunoaffinity 2D-LC-MS/MS |
| Sensitivity | Limit of detection for free and inhibitor-bound KRAS G12C. | 0.08 fmol/µg of total protein | Human Tumor Samples | Immunoaffinity 2D-LC-MS/MS |
| Intra-assay CV | Coefficient of variation within a single assay run. | 4% | Mouse Tumor Samples | Automated LC-MS |
| Inter-assay CV | Coefficient of variation between different assay runs. | 6% | Mouse Tumor Samples | Automated LC-MS |
Experimental Protocols
Protocol 1: In-Cell Labeling of KRAS G12C with this compound
This protocol describes the treatment of KRAS G12C-mutant cells with the this compound probe.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Culture: Plate KRAS G12C mutant cells in a suitable format (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Treatment: Prepare the desired concentrations of this compound by diluting the DMSO stock solution in pre-warmed complete cell culture medium. A typical concentration to start with is 10 µM. Include a vehicle control (DMSO only).
-
Remove the existing medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction to attach a reporter molecule (e.g., an azide-functionalized fluorophore) to the alkyne-labeled KRAS G12C protein in the cell lysate.
Materials:
-
This compound labeled cell lysate (from Protocol 1)
-
Azide-reporter probe (e.g., TAMRA-N3, Azide-Alexa Fluor 647) (10 mM stock in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
Sodium ascorbate (300 mM stock in water, freshly prepared)
-
1.5 mL microcentrifuge tubes
Procedure:
-
In a 1.5 mL microfuge tube, add a specific amount of protein lysate (e.g., 50-100 µg). Adjust the volume with lysis buffer or PBS as needed.
-
Add the azide-reporter probe to a final concentration of 100-200 µM.
-
Add THPTA ligand solution to a final concentration of 1 mM. Vortex briefly.
-
Add CuSO₄ solution to a final concentration of 200 µM. Vortex briefly.
-
Initiate Reaction: Add sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis.
Protocol 3: Analysis of Labeled KRAS G12C
A. In-Gel Fluorescence Analysis
Materials:
-
SDS-PAGE loading buffer
-
Protein molecular weight marker
-
SDS-PAGE gels
-
Gel imaging system capable of detecting the chosen fluorophore
Procedure:
-
Add SDS-PAGE loading buffer to the click-labeled lysate, and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.
-
After electrophoresis, scan the gel using a fluorescence gel imager at the appropriate excitation and emission wavelengths for the fluorophore used. A fluorescent band corresponding to the molecular weight of KRAS G12C indicates successful labeling.
-
Optionally, the gel can be subsequently stained with a total protein stain (e.g., Coomassie) or processed for Western blotting to confirm the identity of the labeled band.
B. Mass Spectrometry Analysis
This provides a more precise method for confirming covalent modification and quantifying target engagement.
Procedure:
-
Intact Protein Analysis: The click-labeled protein can be analyzed directly by LC-MS to detect the mass shift corresponding to the addition of the this compound and the reporter molecule.
-
Bottom-Up Proteomics:
-
The protein sample is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by LC-MS/MS.
-
The analysis will identify the specific peptide containing the modified cysteine-12 residue, confirming the site of covalent binding.
-
The relative abundance of the modified versus unmodified peptide can be quantified to determine the target occupancy.
-
Conclusion
The this compound probe, in conjunction with click chemistry, offers a robust and versatile platform for the study of KRAS G12C. The protocols outlined in this application note provide a framework for researchers to assess the target engagement of covalent inhibitors in a cellular context. These methods are crucial for the preclinical evaluation of novel therapeutic agents targeting KRAS G12C and for advancing our understanding of its role in cancer.
References
Application Notes: ARS-1323-alkyne for Electrophoretic Mobility Shift Assay (EMSA)
Application Notes and Protocols: ARS-1323-alkyne for High-Content Imaging of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene is a critical driver in many cancers, with the G12C mutation being a prevalent and actionable target. The development of covalent inhibitors targeting KRAS G12C has opened new avenues for therapeutic intervention. ARS-1323-alkyne is a valuable chemical probe for studying the engagement of these inhibitors with their target in a cellular context.[1] It is a conformational-specific chemical reporter of the KRAS G12C nucleotide state in living cells.[2][3][4] This two-step imaging approach, which utilizes a bioorthogonal click chemistry reaction, allows for the specific visualization and quantification of KRAS G12C engagement by covalent inhibitors.[5] Unlike direct fluorescently labeled inhibitors which can suffer from nonspecific membrane labeling, the this compound followed by click chemistry provides a more specific signal.
These application notes provide detailed protocols for utilizing this compound in high-content imaging assays to assess target occupancy and inform drug development efforts.
Principle of the Method
The imaging strategy involves a two-step process:
-
Target Engagement: Cells expressing KRAS G12C are treated with this compound. This probe contains an alkyne group and covalently binds to the Switch-II pocket of the KRAS G12C mutant protein.
-
Bioorthogonal Labeling: Following incubation and washout of the unbound probe, the cells are fixed and permeabilized. A fluorescent azide, such as picolyl azide Alexa Fluor 647, is then introduced. This azide reacts with the alkyne group on the ARS-1323 molecule that is covalently bound to KRAS G12C via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This results in a highly specific fluorescent signal at the location of the target protein, enabling visualization and quantification.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing this compound for imaging KRAS G12C.
Table 1: Colocalization of Imaging Probes with KRAS
| Probe | Number of Cells Analyzed (N) | Pearson Correlation (r²) with KRAS | Key Observation |
| ARS-1323-BFL | 112 | Not reported as high | Shows different staining patterns that do not overlap well with KRAS immunostain. |
| ARS-1323-BTMR | 104 | Not reported as high | Shows different staining patterns that do not overlap well with KRAS immunostain. |
| This compound | 96 | 0.9 | Shows the highest colocalization with KRAS. |
Table 2: Correlation of this compound and KRAS Signals
| Analysis | Number of Cells Analyzed (N) | Correlation Metric | Result |
| Intensity Correlation | 2648 | Pearson Correlation (r²) | 0.9 |
Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, it promotes cell growth and proliferation through downstream effector pathways such as the RAF-MEK-ERK (MAPK) pathway. The G12C mutation impairs the GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell signaling. Covalent inhibitors, and by extension this compound, bind to the mutant cysteine residue, locking KRAS G12C in an inactive state.
References
Application Notes and Protocols for In Vivo Imaging of KRAS G12C with ARS-1323-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent target for therapeutic intervention. ARS-1323 is a covalent inhibitor that specifically targets the KRAS G12C mutant protein. The alkyne-modified version, ARS-1323-alkyne, serves as a powerful chemical reporter for in vivo imaging applications. This allows for the visualization and quantification of KRAS G12C target engagement in living organisms, providing invaluable insights for drug development and mechanistic studies.
The primary imaging strategy for this compound is a two-step, bioorthogonal "click chemistry" approach.[1][2] First, the this compound probe is administered, and it covalently binds to the KRAS G12C protein within the tumor. Subsequently, a fluorescently labeled azide, such as picolyl azide Alexa Fluor 647, is introduced. This azide selectively reacts with the alkyne on the ARS-1323 probe, enabling fluorescent imaging of the drug-target complex.[3][4] This method circumvents the challenges of using directly labeled inhibitors, which can suffer from nonspecific binding and altered pharmacokinetic properties.[1]
These application notes provide an overview of the in vivo imaging applications of this compound, detailed experimental protocols, and a summary of relevant data.
Signaling Pathway
This compound targets the KRAS G12C mutant protein, which is a key node in oncogenic signaling. The following diagram illustrates the KRAS signaling pathway and the point of intervention by KRAS G12C inhibitors.
Caption: KRAS G12C Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The in vivo imaging workflow using this compound involves a sequential administration of the probe and a fluorescent azide, followed by imaging.
Caption: Experimental workflow for in vivo imaging with this compound.
Quantitative Data Summary
Quantitative analysis is crucial for assessing target engagement and the efficacy of KRAS G12C inhibitors. The following table summarizes key quantitative data that can be obtained from in vivo imaging studies with this compound and other methods.
| Parameter | Description | Typical Method(s) | Example Reference Data (for KRAS G12C Inhibitors) |
| Tumor Uptake | The concentration of the imaging probe within the tumor tissue. | In Vivo Fluorescence Imaging, PET Imaging, Ex vivo biodistribution | For a KRAS G12C PET tracer, tumor SUVmax was significantly higher in mutant vs. wild-type tumors (e.g., 3.73 ± 0.58 vs. 2.39 ± 0.22). |
| Signal-to-Background Ratio | The ratio of the fluorescence signal in the tumor to that in surrounding healthy tissue. | In Vivo Fluorescence Imaging | Picolyl azides can lead to up to a 40-fold increase in signal intensity compared to conventional azides, enhancing this ratio. |
| Target Occupancy (%) | The percentage of KRAS G12C protein that is covalently bound by the inhibitor. | Mass Spectrometry, Immunoaffinity 2D-LC-MS/MS | Dose-dependent target engagement observed in xenograft models, with high occupancy correlating with tumor growth inhibition. |
| Pharmacodynamics (PD) Modulation | Changes in downstream signaling pathways (e.g., pERK levels) following inhibitor treatment. | Immunohistochemistry (IHC), Western Blot | Significant reduction in pERK levels in tumors treated with KRAS G12C inhibitors. |
| Tumor Growth Inhibition (TGI) | The extent to which the tumor volume is reduced or its growth is slowed by the treatment. | Caliper measurements of tumor volume over time | Dose-dependent TGI observed in xenograft models treated with KRAS G12C inhibitors. |
Experimental Protocols
Protocol 1: In Vivo Two-Step Imaging of KRAS G12C Engagement
This protocol outlines the procedure for in vivo imaging of KRAS G12C in a tumor-bearing mouse model using this compound and a fluorescent picolyl azide.
Materials:
-
This compound
-
Picolyl azide-functionalized fluorophore (e.g., picolyl azide Alexa Fluor 647)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile PBS
-
Tumor-bearing mice (e.g., NSCLC xenograft model with KRAS G12C mutation)
-
In vivo fluorescence imaging system
Procedure:
-
Animal Model: Utilize a relevant animal model, such as immunodeficient mice bearing KRAS G12C-positive human cancer cell line xenografts (e.g., H358 or MIA PaCa-2) or a genetically engineered mouse model (GEMM) of KRAS G12C-driven cancer.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate vehicle.
-
This compound Administration: Administer this compound to the tumor-bearing mice via a suitable route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection. The optimal dose and timing should be determined empirically, but a starting point can be based on related covalent inhibitor studies.
-
Incubation Period: Allow for a sufficient incubation period for this compound to bind to KRAS G12C in the tumor and for unbound probe to be cleared from circulation. This time can range from a few hours to 24 hours and should be optimized for the specific model and probe dose.
-
Fluorescent Azide Preparation: Prepare the picolyl azide-fluorophore solution in sterile PBS or another appropriate vehicle.
-
Fluorescent Azide Administration: Administer the fluorescent azide to the mice, typically via i.v. injection. The picolyl azide will undergo a click reaction with the this compound that is bound to KRAS G12C.
-
In Vivo Imaging: At a predetermined time point after the azide administration (e.g., 1-4 hours), perform in vivo fluorescence imaging using an appropriate imaging system. Use excitation and emission wavelengths suitable for the chosen fluorophore (e.g., for Alexa Fluor 647, excitation ~650 nm, emission ~670 nm).
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and in a region of non-tumor tissue to determine the tumor-to-background ratio.
Protocol 2: Ex Vivo Validation of Target Engagement
This protocol describes the ex vivo confirmation of this compound binding to KRAS G12C in tumor tissue.
Materials:
-
Tumor tissue from mice treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide)
-
Click chemistry reaction components (e.g., copper (II) sulfate, reducing agent, ligand)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for KRAS and the reporter tag (e.g., streptavidin-HRP for biotin)
Procedure:
-
Tissue Homogenization: Following the in vivo imaging experiment, euthanize the mice and excise the tumors and other organs of interest. Homogenize the tissues in a suitable lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
Ex Vivo Click Chemistry: To an aliquot of the protein lysate, add the azide-functionalized reporter tag and the click chemistry reaction components. Incubate to allow the click reaction to proceed, attaching the reporter tag to the this compound-bound KRAS G12C.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an antibody against KRAS to confirm the presence of the protein. Then, probe with an antibody or conjugate that recognizes the reporter tag (e.g., streptavidin-HRP for a biotin tag) to specifically detect the this compound-bound KRAS G12C. The signal intensity will be proportional to the amount of target engagement.
Conclusion
This compound, in conjunction with click chemistry, provides a robust and specific method for the in vivo imaging of KRAS G12C. This approach enables the direct visualization of target engagement, which is critical for the preclinical evaluation of KRAS G12C inhibitors. The protocols and information provided herein serve as a guide for researchers to design and execute in vivo imaging studies to accelerate the development of novel cancer therapeutics.
References
Troubleshooting & Optimization
Troubleshooting nonspecific binding of ARS-1323-alkyne derivatives
This guide provides troubleshooting strategies and detailed protocols for researchers using ARS-1323-alkyne derivatives in chemical proteomics and target identification studies. ARS-1323 is a covalent inhibitor that targets the KRAS G12C mutant protein, and its alkyne-modified version serves as a probe for identifying and quantifying target engagement.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound probes.
Q1: What is causing the high background or nonspecific bands in my in-gel fluorescence scan after the click reaction?
A1: High background can obscure specific signals and is a common issue in click chemistry-based proteomics. Several factors can contribute to this:
-
Excess Probe: Using too high a concentration of the this compound probe can lead to nonspecific labeling of abundant cellular proteins or reaction with naturally reactive residues.
-
Solution: Titrate the probe concentration to find the optimal balance between specific labeling of KRAS G12C and background signal. Start with a concentration range of 1-10 µM and optimize.
-
-
Inefficient Removal of Reagents: Residual copper catalyst or excess azide-fluorophore reporter can create speckles and high background on the gel.
-
Solution: Ensure thorough protein precipitation (e.g., with methanol/chloroform) and washing steps after the click reaction to remove all traces of unreacted reagents.
-
-
Copper Catalyst Issues: The Copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells and may lead to protein aggregation if not handled correctly.
-
Solution: Always prepare the sodium ascorbate solution fresh to ensure its reducing capability. Use a copper-chelating ligand (e.g., TBTA) to protect the catalyst and improve reaction efficiency. Avoid amine-based buffers like Tris, which can chelate copper; use PBS or HEPES instead.
-
-
Reactive Cysteines: Some proteins contain highly reactive cysteine residues that can nonspecifically react with electrophilic probes.
-
Solution: Pre-treat cell lysates with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the probe to block highly reactive, non-target cysteines.
-
Q2: How can I be certain that the labeled proteins are specific targets of ARS-1323 and not just nonspecific binders?
A2: Confirming the specificity of probe-protein interactions is critical for validating potential targets.
-
Competition Experiments: This is the gold standard for validating specific engagement. Pre-incubate your cells or lysate with an excess of the parent, non-alkyne ARS-1323 compound before adding the alkyne probe. A specific target will show a significant reduction in labeling by the alkyne probe in the presence of the competitor.
-
Use of Control Probes: A structurally similar but biologically inactive alkyne-containing molecule can be used as a negative control. Proteins labeled by this control probe are likely nonspecific binders.
-
Orthogonal Validation: Validate findings from your proteomic screen with an independent method. For example, use Western blotting to confirm the identity of a putative target and immunoprecipitation to verify the interaction.
-
Quantitative Proteomics: Employ quantitative mass spectrometry techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), to differentiate specifically enriched proteins from the background. In this setup, "heavy" isotope-labeled cells are treated with the probe, while "light" cells are treated with a vehicle control (DMSO). True targets should show a high heavy/light ratio.
Q3: My affinity purification/pull-down experiment enriched many known nonspecific proteins (e.g., keratin, ribosomal proteins). How can I improve the specificity?
A3: Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique but is prone to enriching nonspecific binders.
-
Optimize Washing Conditions: Increase the stringency of your wash buffers. This can include increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to disrupt weak, nonspecific interactions.
-
Pre-Clearing Lysate: Before adding the affinity resin (e.g., streptavidin beads for a biotin-azide tag), incubate the cell lysate with beads that do not have the affinity tag. This step removes proteins that nonspecifically bind to the bead matrix itself.
-
Reduce Probe Concentration: As with in-gel fluorescence, using the lowest effective concentration of the this compound probe will minimize off-target labeling.
-
Control Experiments: Always perform a parallel control experiment. A common control is to use cells treated with DMSO instead of the alkyne probe, which then undergoes the same click chemistry and enrichment workflow. Proteins identified in this control are considered nonspecific background.
Quantitative Data Summary
The following table summarizes key binding and activity data for ARS-1323 and related compounds. This data is essential for designing experiments and interpreting results.
| Compound | Target | Assay Type | Value | Reference |
| ARS-1323 | KRAS G12C | Covalent Inhibitor | Racemate of ARS-1620 | |
| ARS-1620 | KRAS G12C | Covalent Inhibitor | >10-fold more potent than ARS-853 | |
| This compound | KRAS G12C | Covalent Probe | Used at ~10 µM for cell labeling | |
| JDQ443 | KRAS G12C | pERK Inhibition (IC50) | 6 nM (NCI-H358 cells) | |
| JDQ443 | KRAS WT | Reversible Binding (KD) | 30.6 µM | |
| JDQ443 | NRAS WT | Reversible Binding (KD) | 26.6 µM | |
| JDQ443 | HRAS WT | Reversible Binding (KD) | 86.5 µM |
Experimental Protocols
Protocol 1: In-situ Labeling and Target Engagement Competition Assay
This protocol describes how to label KRAS G12C in live cells with this compound and perform a competition experiment to verify target engagement.
-
Cell Culture: Plate KRAS G12C mutant cells (e.g., NCI-H358) to be ~80-90% confluent on the day of the experiment.
-
Competition (Control Group): Pre-treat designated plates with a 50-100 fold molar excess of non-alkyne ARS-1323 for 1-2 hours.
-
Probe Labeling: Add this compound probe to all plates (including competitor plates) to a final concentration of 10 µM. Add DMSO to a vehicle control plate. Incubate for 2-4 hours at 37°C.
-
Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Click Chemistry: Proceed to Protocol 2 for fluorescent labeling and visualization.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol is for attaching a reporter tag (e.g., a fluorophore or biotin) to the alkyne-labeled proteins for visualization or enrichment.
-
Prepare Lysate: To 50 µg of protein lysate in a 1.5 mL tube, adjust the volume to 50 µL with lysis buffer.
-
Prepare Click-Mix: Freshly prepare a "click-mix" containing the following (final concentrations):
-
Azide-fluorophore (e.g., TAMRA-azide): 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
-
Reaction: Add the click-mix to the protein lysate. Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for Gel: Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
In-Gel Fluorescence: Run the samples on an SDS-PAGE gel. Scan the gel using a fluorescence scanner (e.g., Typhoon or Odyssey) at the appropriate wavelength for your fluorophore.
-
Analysis: Compare the fluorescent signal in the DMSO, probe-only, and competitor lanes. A specific band corresponding to KRAS G12C (~21 kDa) should be present in the probe-only lane and significantly reduced in the competitor lane.
Visualizations
The following diagrams illustrate key pathways, workflows, and logic for troubleshooting experiments with this compound derivatives.
Caption: Simplified KRAS signaling pathway and the inhibitory action of ARS-1323.
Caption: Workflow for target engagement and off-target identification.
Caption: Decision tree for troubleshooting nonspecific binding issues.
References
How to improve signal-to-noise ratio in ARS-1323-alkyne imaging
Welcome to the technical support center for ARS-1323-alkyne imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes and enhance the signal-to-noise ratio in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a covalent inhibitor probe designed to specifically target the mutant KRAS G12C protein. It contains an alkyne group that serves as a handle for bioorthogonal chemistry. After the this compound covalently binds to the KRAS G12C protein within the cell, the alkyne group can be detected by a "click" reaction with a fluorescently labeled azide (e.g., picolyl azide Alexa Fluor 647). This two-step labeling strategy allows for the specific visualization of the KRAS G12C protein using fluorescence microscopy.[1]
Q2: What are the appropriate cell line controls for my this compound imaging experiment?
A2: It is crucial to include both positive and negative cell line controls to validate the specificity of your staining.
-
Positive Controls: Cell lines harboring the KRAS G12C mutation, such as Mia-Paca-2 and H358 cells.[1]
-
Negative Controls: Cell lines without the KRAS G12C mutation, such as Panc-1, AsPC-1, and BxPC3.[1]
Q3: Why is a two-step labeling approach (this compound followed by a fluorescent azide) recommended over a directly fluorescent-labeled ARS-1323 analog?
A3: Directly labeling ARS-1323 with a fluorophore can lead to issues with cell permeability and non-specific localization, potentially causing the probe to aggregate in cellular membranes. The two-step approach with the smaller, more cell-permeable this compound, followed by the click reaction with a fluorescent azide after fixation, generally results in a stronger and more specific signal that co-localizes with the target protein, KRAS G12C.[1]
Troubleshooting Guide
High Background
Q4: I am observing high background fluorescence in my images. What are the possible causes and solutions?
A4: High background can obscure your specific signal. Here are common causes and troubleshooting steps:
-
Cause: Inefficient removal of unbound fluorescent azide.
-
Solution: Increase the number and duration of wash steps after the click reaction. A common recommendation is at least three washes of 5-10 minutes each. Using a wash buffer containing a mild detergent, such as 0.1% Tween-20 in PBS, can also be more effective at removing non-specific binding.[2]
-
-
Cause: High concentration of the fluorescent azide.
-
Solution: Titrate the concentration of your fluorescent azide. Create a dilution series to find the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended concentration and test lower concentrations.
-
-
Cause: Non-specific binding of the fluorescent azide to cellular components.
-
Solution: Introduce a blocking step before the click reaction. Incubating your fixed and permeabilized cells with a blocking buffer, such as 3% BSA in PBS, for 30-60 minutes can help reduce non-specific binding.
-
-
Cause: Autofluorescence from the cells or tissue.
-
Solution: Image a control sample that has not been treated with the fluorescent azide to assess the level of autofluorescence. If autofluorescence is high, you can try using a fluorophore with a longer wavelength (e.g., in the far-red spectrum) or use a commercial autofluorescence quenching reagent.
-
Low or No Signal
Q5: I am not seeing any signal, or the signal is very weak. What should I check?
A5: Low or no signal can be frustrating. Here's a checklist of potential issues and their solutions:
-
Cause: The target protein (KRAS G12C) is not expressed or is expressed at very low levels in your cells.
-
Solution: Confirm the KRAS G12C mutation status of your cell line. Use a validated positive control cell line (e.g., Mia-Paca-2) to ensure your experimental setup is working correctly.
-
-
Cause: Inefficient incubation with this compound.
-
Solution: Optimize the concentration and incubation time of the this compound probe. A typical starting concentration is in the low micromolar range, with an incubation period of several hours. A time-course and dose-response experiment can help determine the optimal conditions for your specific cell line.
-
-
Cause: Inefficient click reaction.
-
Solution:
-
Fresh Reagents: Ensure your sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Copper Concentration: The copper (I) catalyst is essential for the click reaction. Optimize the copper sulfate concentration. Too little will result in an inefficient reaction, while too much can be toxic to cells and quench fluorescence. A starting concentration of 100-200 µM is often recommended.
-
Ligand: Use a copper-chelating ligand like THPTA or a picolyl azide-based detection kit to protect the copper (I) from oxidation and improve reaction efficiency.
-
-
-
Cause: Issues with fixation and permeabilization.
-
Solution: The fixation and permeabilization steps are critical for allowing the click chemistry reagents to access the intracellular target. A common protocol is to fix with 4% paraformaldehyde followed by permeabilization with 0.5% Triton X-100. Ensure these steps are performed correctly and that the reagents are of good quality.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell line. |
| This compound Incubation Time | 4 - 24 hours | Time-dependent binding can be assessed to determine the optimal incubation period. |
| Picolyl Azide-Fluorophore Concentration | 1 - 5 µM | Titration is recommended to minimize background. |
| Copper (II) Sulfate (CuSO₄) Concentration | 50 - 500 µM | Higher concentrations can increase signal but also background and potential for artifacts. |
| Copper Ligand (e.g., THPTA) Concentration | 250 µM - 2.5 mM | A 5:1 ligand-to-copper ratio is often recommended to protect the catalyst. |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | Should always be added from a freshly prepared stock solution. |
| Click Reaction Incubation Time | 30 - 60 minutes | At room temperature, protected from light. |
| Wash Buffer | PBS + 0.1% Tween-20 | Perform at least three washes after the click reaction. |
Experimental Protocols
Detailed Protocol for this compound Imaging in Cultured Cells
This protocol is a synthesized guideline. Optimization of concentrations and incubation times may be necessary for your specific cell line and experimental setup.
Materials:
-
KRAS G12C positive (e.g., Mia-Paca-2) and negative (e.g., Panc-1) cell lines
-
This compound
-
Picolyl Azide-Alexa Fluor 647 (or other suitable fluorescent azide)
-
Copper (II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA) or a commercial click chemistry kit
-
Sodium Ascorbate
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer (PBS + 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Labeling:
-
Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 5 µM).
-
Remove the old medium from the cells and add the this compound containing medium.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
-
Fixation:
-
Remove the this compound containing medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional but Recommended):
-
Add 3% BSA in PBS and incubate for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, the components are typically added in the following order:
-
435 µL PBS
-
10 µL Copper (II) Sulfate
-
50 µL Copper Ligand
-
5 µL Picolyl Azide-Alexa Fluor 647
-
Freshly prepared Sodium Ascorbate to initiate the reaction.
-
-
Note: If using a commercial kit, follow the manufacturer's instructions for preparing the reaction cocktail.
-
Remove the blocking solution and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with the Wash Buffer (PBS + 0.1% Tween-20) for 5-10 minutes each.
-
Perform a final wash with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.
-
Visualizations
Caption: KRAS G12C Signaling Pathway and this compound Inhibition.
Caption: this compound Imaging Experimental Workflow.
References
Preventing off-target labeling with ARS-1323-alkyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ARS-1323-alkyne, a covalent chemical probe for studying the KRAS G12C mutant protein. Our goal is to help you minimize off-target labeling and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and specific covalent inhibitor of the KRAS G12C mutant protein.[1][2] It contains a terminal alkyne group, enabling its use in click chemistry reactions for the visualization and quantification of target engagement.[1][2][3] Its primary application is to serve as a chemical reporter to study the nucleotide state and covalent modification of KRAS G12C in living cells.
Q2: How does this compound achieve its specificity for KRAS G12C?
This compound is designed to bind to a specific pocket on the KRAS protein known as the Switch-II pocket (S-IIP). Its covalent interaction is with the cysteine residue at position 12 (C12), which is characteristic of the G12C mutation. This targeted binding mechanism is the basis for its high selectivity.
Q3: What are the potential causes of off-target labeling with this compound?
While this compound is designed for high specificity, off-target labeling can occur due to several factors:
-
High Probe Concentration: Using concentrations significantly above the optimal range can lead to non-specific binding to other proteins.
-
Prolonged Incubation Times: Extended exposure of cells to the probe can increase the likelihood of off-target interactions.
-
Suboptimal Click Chemistry Conditions: Inefficient or poorly optimized click chemistry reactions can lead to background signal and the appearance of non-specific labeling.
-
Presence of Highly Reactive Cysteines: Other proteins with highly reactive cysteine residues may be susceptible to covalent modification, although studies on similar KRAS G12C inhibitors suggest this is not a widespread issue.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: High Background or Non-Specific Labeling in Gels or by Microscopy
High background can obscure specific signals and lead to misinterpretation of results.
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Titrate the concentration of this compound. Start with a concentration of 10 µM for cell-based assays and perform a dose-response experiment to determine the optimal concentration with the best signal-to-noise ratio. |
| Inadequate washing steps. | After incubating with this compound, wash cells thoroughly with an appropriate buffer (e.g., PBS) to remove unbound probe before cell lysis or fixation. Similarly, ensure thorough washing after the click chemistry reaction to remove excess fluorescent azide/biotin. |
| Suboptimal blocking. | Before performing the click chemistry reaction on fixed and permeabilized cells, use a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding of the detection reagents. |
| Inefficient click chemistry reaction. | Optimize the click chemistry protocol. Ensure all reagents are fresh and used at the recommended concentrations. See the detailed protocol below. |
Issue 2: Weak or No Signal for KRAS G12C Labeling
A weak or absent signal can be due to several experimental factors.
| Possible Cause | Recommended Solution |
| Low expression of KRAS G12C in the cell line. | Confirm the KRAS G12C mutation status and expression level in your cell line using techniques like Western blotting or sequencing. |
| Insufficient probe concentration or incubation time. | If you have titrated the probe concentration and still see a weak signal, you may need to optimize the incubation time. Start with a 1-2 hour incubation and adjust as needed. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Ineffective click chemistry reaction. | Verify the functionality of your click chemistry reagents (e.g., copper catalyst, reducing agent, azide probe) by performing a positive control reaction. |
Experimental Protocols
Protocol 1: Labeling of KRAS G12C in Live Cells with this compound
This protocol provides a general guideline for treating cells with this compound.
-
Cell Culture: Plate cells (e.g., H358 or MIA PaCa-2, which are known to harbor the KRAS G12C mutation) at an appropriate density and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. For a working solution, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium containing the probe and wash the cells three times with ice-cold PBS to remove any unbound probe.
-
Downstream Processing: The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Visualization
This protocol is for the "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-labeled KRAS G12C. This can be performed on cell lysates or fixed cells.
Reagents:
-
Copper (II) Sulfate (CuSO4): 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock solution in water (or another copper-chelating ligand like TBTA).
-
Sodium Ascorbate: 100 mM stock solution in water (prepare fresh).
-
Azide Reporter: (e.g., TAMRA-azide or Biotin-azide) 10 mM stock solution in DMSO.
-
Lysis Buffer or Permeabilization Buffer.
Procedure for Cell Lysates:
-
Prepare Click-&-Go™ Cocktail: In a microcentrifuge tube, mix the following in order:
-
PBS or lysis buffer
-
Azide reporter (final concentration 50-100 µM)
-
CuSO4 (final concentration 1 mM)
-
THPTA (final concentration 5 mM)
-
-
Initiate Reaction: Add sodium ascorbate (final concentration 5 mM) to the cocktail immediately before adding it to the lysate.
-
Incubate: Add the complete reaction cocktail to your cell lysate containing the this compound labeled proteins. Incubate for 1 hour at room temperature, protected from light.
-
Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or by Western blot and detection with streptavidin-HRP.
Visualizations
Signaling Pathway: KRAS Downstream Signaling
Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Target Engagement Assay
Caption: General experimental workflow for this compound target engagement studies.
Logical Relationship: Troubleshooting Off-Target Labeling
Caption: A logical diagram for troubleshooting high off-target labeling.
References
Low signal intensity issues with ARS-1323-alkyne click chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ARS-1323-alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry experiments. Low signal intensity is a common issue that can often be resolved by optimizing reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no fluorescent signal after performing a click reaction with this compound and an azide-functionalized fluorescent probe. What are the likely causes?
Low or no signal is the most common issue and can stem from several factors, primarily related to the efficiency of the click reaction itself. The most probable causes are inactive catalyst, suboptimal reagent concentrations, or interfering substances in your reaction buffer.
Q2: How can I determine if my copper catalyst is the problem?
The active catalyst in CuAAC is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state, especially in the presence of dissolved oxygen.[1][2]
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized copper. It is critical to use a freshly prepared solution of sodium ascorbate for each experiment, as it degrades in solution.[1][2]
-
Protect from Oxygen: Degas your buffers and other aqueous solutions. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help improve reproducibility.[3]
-
Use a Stabilizing Ligand: A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended. The ligand protects the Cu(I) from oxidation and disproportionation, increasing its catalytic activity. A 5:1 ligand-to-copper molar ratio is often recommended.
-
Q3: What are the optimal concentrations for the click chemistry reagents?
The concentrations of the reactants and catalyst components are critical for an efficient reaction. Low reactant concentrations can lead to poor yields.
-
Solution:
-
This compound and Azide Probe: Ensure you are using an adequate concentration of both your this compound-labeled protein and your azide probe. A molar excess of the azide probe (e.g., 2- to 10-fold) over the alkyne-labeled protein can help drive the reaction to completion.
-
Copper and Ligand: The copper concentration should generally be between 50 and 100 µM for bioconjugation reactions. The ligand concentration should be in excess of the copper.
-
Sodium Ascorbate: The concentration of sodium ascorbate should be in millimolar ranges, typically 1-5 mM.
-
Q4: Could my reaction buffer be inhibiting the click reaction?
Yes, certain buffer components can interfere with the copper catalyst.
-
Solution:
-
Avoid Tris Buffer: Tris-based buffers should be avoided as the amine groups can chelate and inhibit the copper catalyst.
-
Recommended Buffers: Phosphate-buffered saline (PBS) or HEPES buffers are generally compatible with CuAAC reactions.
-
Avoid Thiols: Thiol-containing reagents, such as DTT or β-mercaptoethanol, will interfere with the reaction by sequestering copper. If your protein sample contains these reagents, they must be removed by methods like dialysis or buffer exchange prior to the click reaction.
-
Q5: I'm still getting low signal. What other factors should I consider?
-
Reagent Purity and Storage: Ensure your this compound and azide probe are of high purity and have been stored correctly, protected from light and moisture, to prevent degradation.
-
Order of Reagent Addition: The order in which you add your reagents can matter. A common and effective practice is to first mix the copper sulfate with the ligand, add this mixture to your solution containing the alkyne and azide substrates, and then initiate the reaction by adding the fresh sodium ascorbate solution.
-
Reaction Time and Temperature: Most click reactions proceed efficiently at room temperature within 1-2 hours. If the reaction is sluggish, you can try extending the incubation time or gently increasing the temperature (e.g., to 37°C), provided your biological sample is stable under these conditions.
-
Non-specific Binding: In some cases, weak labeling can be a result of non-specific binding of the alkyne or azide probes to proteins, which is mediated by copper. To verify this, it is recommended to run a control experiment without the corresponding click partner.
Experimental Protocols
Protocol for In Situ Labeling and Detection of this compound
This protocol provides a general workflow for labeling KRAS G12C in cells with this compound, followed by lysis and click chemistry with a fluorescent azide probe for detection by SDS-PAGE.
-
Cellular Labeling:
-
Culture cells (e.g., H358 or MIA PaCa-2, which harbor the KRAS G12C mutation) to the desired confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) in cell culture media for the desired time.
-
Wash the cells with cold PBS to remove any unbound this compound.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Avoid buffers containing Tris or high concentrations of thiols.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50 µg).
-
Add the azide-functionalized fluorescent probe (e.g., TAMRA-N3) to the desired final concentration.
-
Add the catalyst premix: a solution of CuSO₄ and a copper ligand (e.g., THPTA).
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an appropriate gel imaging system.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-labeled Protein | - | 1-20 µM | Dependent on experimental setup. |
| Azide Probe | 1-10 mM in DMSO | 2-10 fold molar excess over alkyne | Higher excess can improve signal. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-100 µM | |
| Ligand (e.g., THPTA) | 50 mM in water | 250-500 µM | A 5:1 ligand-to-copper ratio is often recommended. |
| Sodium Ascorbate | 100 mM in water | 1-5 mM | Must be prepared fresh before each use. |
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting logic for low signal in click chemistry.
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of ARS-1323.
References
Technical Support Center: Optimizing ARS-1323-alkyne Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for cellular assays involving ARS-1323-alkyne, a covalent chemical reporter for the KRAS G12C mutant protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a specialized chemical probe used to study the KRAS G12C oncoprotein. It is the racemic mixture of ARS-1620.[1] As a covalent inhibitor, it forms a permanent bond with the mutant cysteine-12 residue of KRAS G12C.[2] This interaction is highly specific to the GDP-bound, inactive state of the protein. The "alkyne" functional group on the molecule serves as a handle for "click chemistry," allowing for the attachment of reporter molecules, such as fluorescent dyes or biotin, to visualize and quantify target engagement within cells.[3]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The binding of this compound to KRAS G12C is a time-dependent covalent reaction. The extent of target engagement, and therefore the signal in your assay, is directly proportional to the incubation time and concentration.[2] Insufficient incubation can lead to incomplete labeling and underestimation of target occupancy. Conversely, excessively long incubation times may increase the risk of off-target effects or cellular stress, confounding results. A time-course experiment is essential to identify the optimal window where target engagement is saturated without inducing adverse cellular responses.
Q3: What is a typical starting point for incubation time and concentration?
A3: Based on studies with the active enantiomer (ARS-1620), a 2-hour incubation is a good starting point for achieving significant target engagement.[2] A concentration range of 0.1 µM to 5 µM is typically effective. For instance, near-complete engagement of KRAS G12C was observed with 3.0 µM of ARS-1620 after 2 hours. However, the optimal conditions will vary depending on the cell line, its specific expression level of KRAS G12C, and overall cellular metabolism.
Q4: How can I detect the binding of this compound to KRAS G12C?
A4: After incubating cells with this compound, you will lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This involves adding an azide-functionalized reporter tag (e.g., an azide-fluorophore like TAMRA-N3 or Alexa Fluor 647 azide). The labeled KRAS G12C can then be detected via in-gel fluorescence scanning or by Western blot using an antibody against the reporter tag (if using a tag like biotin, followed by streptavidin-HRP).
Q5: Should I expect to see a downstream signaling effect after this compound treatment?
A5: Yes. By covalently locking KRAS G12C in its inactive state, this compound should inhibit downstream signaling pathways. A common readout is the phosphorylation level of ERK (p-ERK). A decrease in p-ERK levels following incubation serves as a functional confirmation of target engagement and inhibition.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal (In-Gel Fluorescence/Western Blot) | 1. Insufficient Incubation Time/Concentration: Target engagement is incomplete. 2. Inefficient Click Chemistry: The alkyne probe is not being effectively labeled. 3. Low KRAS G12C Expression: The target protein level in your cell line is too low. 4. Inhibitor Instability: The this compound stock solution has degraded. | 1. Perform a time-course (e.g., 0.5, 1, 2, 4, 8 hours) and dose-response (e.g., 0.1, 0.5, 1, 3, 5 µM) experiment to find the optimal conditions. 2. Use freshly prepared click chemistry reagents (especially sodium ascorbate). Ensure your lysis buffer is compatible (avoid Tris-based buffers which can inhibit the copper catalyst). 3. Confirm KRAS G12C expression in your cell line by standard Western blot. 4. Prepare fresh dilutions from a powder or a new stock solution. Aliquot stocks to minimize freeze-thaw cycles. |
| High Background Signal | 1. Non-specific Probe Binding: The alkyne probe is binding to proteins other than KRAS G12C. 2. Excess Click Reagents: Unreacted fluorescent azide is sticking to the gel or membrane. 3. Antibody Non-specificity (Western Blot): The secondary antibody is binding non-specifically. | 1. Reduce the concentration of this compound and/or shorten the incubation time. Ensure thorough washing of cells post-incubation. 2. Perform a protein precipitation step (e.g., with methanol/chloroform) after the click reaction to remove excess reagents before running the gel. 3. Optimize blocking conditions (e.g., increase blocking time, change blocking agent) and ensure the secondary antibody is used at the correct dilution. |
| Inconsistent Results Between Replicates | 1. Variable Cell Seeding: Different wells have different numbers of cells. 2. Cell Passage Number: High passage number cells may have altered phenotypes or KRAS expression. 3. Inconsistent Pipetting: Inaccurate addition of inhibitor or lysis buffer. | 1. Ensure a homogenous cell suspension before seeding and be consistent with your counting and plating technique. 2. Use cells within a consistent and low passage number range for all experiments. 3. Use calibrated pipettes and be meticulous during all liquid handling steps. |
| No Decrease in Downstream Signaling (e.g., p-ERK) | 1. Time Point Mismatch: The signaling readout is performed too early or too late. 2. Signaling Pathway Reactivation: Feedback loops can reactivate the pathway after initial inhibition. 3. Insufficient Target Engagement: The concentration or incubation time was not sufficient to inhibit a critical mass of KRAS G12C. | 1. Perform a time-course experiment and analyze p-ERK levels at various time points (e.g., 1, 4, 8, 24 hours) after inhibitor addition. 2. Be aware of potential feedback mechanisms in your specific cell line. Signaling rebound is a known phenomenon. 3. Correlate your p-ERK results with a direct target engagement assay to confirm the probe is binding as expected. Increase concentration/time if necessary. |
Data Presentation
Table 1: Representative Time-Course of this compound Target Engagement
This table illustrates a hypothetical, yet representative, dataset from a time-course experiment designed to optimize incubation time. The data is based on the principle that covalent inhibitors show increased target occupancy over time until saturation is reached.
| Incubation Time (hours) | This compound (1 µM) % Target Engagement | This compound (3 µM) % Target Engagement |
| 0 | 0% | 0% |
| 0.5 | 35% | 60% |
| 1.0 | 65% | 85% |
| 2.0 | 88% | 97% |
| 4.0 | 91% | 98% |
| 8.0 | 92% | 98% |
Note: Data are representative. Actual results will vary based on the specific cell line and experimental conditions.
Table 2: Kinetic and Potency Parameters for ARS-1620 (Active Enantiomer of ARS-1323)
| Parameter | Value | Cell Line/System | Reference |
| Target Engagement (TE50) | ~0.3 µM (at 2 hr) | Panel of p.G12C cell lines | |
| Near Complete Engagement | 3.0 µM (at 2 hr) | Panel of p.G12C cell lines | |
| IC50 (Cell Growth) | 150 nM (average) | Panel of p.G12C cell lines |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
-
Cell Seeding: Plate KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the desired final concentration (e.g., 3 µM) in pre-warmed complete cell culture medium.
-
Incubation: Remove the medium from the cells. Add the this compound-containing medium. Incubate the plates for various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours) at 37°C and 5% CO₂. Include a vehicle-only (DMSO) control for the longest time point.
-
Cell Harvest and Lysis:
-
At each time point, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a new tube, normalize the protein concentration of all samples with lysis buffer. Take 50 µg of protein from each sample.
-
Add the click chemistry reagents in the following order: fluorescent azide (e.g., TAMRA-azide, final concentration 100 µM), TCEP (final concentration 1 mM), TBTA ligand (final concentration 100 µM), and finally Copper (II) Sulfate (CuSO₄, final concentration 1 mM).
-
Vortex gently and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
After electrophoresis, visualize the labeled KRAS G12C using an in-gel fluorescence scanner.
-
(Optional) Transfer the proteins to a PVDF membrane and perform a Western blot for total KRAS or a loading control (e.g., GAPDH) to confirm equal loading.
-
-
Data Analysis: Quantify the fluorescent band intensity for each time point. Normalize to the loading control. Plot the intensity versus time to determine the point at which the signal plateaus, indicating optimal incubation time.
Visualizations
KRAS G12C Signaling Pathway and this compound Inhibition
References
Technical Support Center: ARS-1323-Alkyne Labeled Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on cell fixation methods for ARS-1323-alkyne labeled samples and subsequent click chemistry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a chemical probe used in molecular biology and drug discovery. It is a covalent inhibitor that specifically binds to the KRAS G12C mutant protein, a key target in cancer therapy.[1][2] The alkyne group on ARS-1323 allows for its detection via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3] This enables researchers to visualize the covalent modification of KRAS G12C and quantify the binding efficiency of inhibitors to their target within cells.[1]
Q2: Which fixation method is recommended for this compound labeled cells before click chemistry?
Formaldehyde-based fixation is the most commonly recommended method for preserving cellular morphology and retaining the alkyne handle for subsequent click chemistry reactions. A 4% formaldehyde (or paraformaldehyde) solution in PBS is a standard starting point. Methanol fixation is an alternative but acts by precipitating proteins and permeabilizing membranes, which can alter cellular structures. The choice of fixative can depend on the specific experimental goals and the sensitivity of other cellular components being analyzed.
Q3: Can I store my samples after fixation before proceeding with the click reaction?
Yes, it is possible to store samples after fixation. After fixing with formaldehyde, you can store the cells overnight in PBS at 4°C. For longer-term storage (up to a week), it is advisable to keep them in a buffer containing 1-2% formaldehyde to prevent microbial growth. If you use sodium azide as a preservative, ensure it is thoroughly washed out before initiating the click reaction, as azides will interfere with the process.
Q4: Does the fixation process affect the click chemistry reaction?
Proper fixation should not significantly hinder the click chemistry reaction. However, excessive cross-linking from prolonged formaldehyde fixation could potentially mask the alkyne group and reduce signal intensity. It is crucial to optimize fixation time and concentration. Additionally, ensuring thorough washing after fixation is important to remove any residual reagents that might interfere with the copper catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Inefficient Fixation/Permeabilization: The alkyne probe may not be accessible. | Optimize fixation and permeabilization protocols. Ensure the chosen method is compatible with intracellular targets if ARS-1323 has internalized. |
| Degraded Reagents: The click chemistry reagents (e.g., copper sulfate, sodium ascorbate) may have degraded. | Use freshly prepared solutions for the click reaction, especially the sodium ascorbate. | |
| Insufficient Probe Labeling: The initial labeling with this compound may be too low. | Optimize the concentration and incubation time of this compound. | |
| Quenched Fluorescence: The fluorophore on the azide tag may have been bleached. | Minimize exposure of samples to light after adding the fluorescent azide. Store slides in the dark. | |
| High Background | Non-specific Binding of Azide Probe: The fluorescent azide may be binding non-specifically to cells or the substrate. | Increase the number and duration of wash steps after the click reaction. Include a blocking step with a suitable agent like BSA. |
| Autofluorescence: The cells themselves may be autofluorescent. | Include an unstained control to assess the level of autofluorescence. Certain fixatives like glutaraldehyde can increase autofluorescence; if used, wash with sodium borohydride to quench free aldehyde groups. | |
| Precipitated Reagents: The click reaction components may have precipitated. | Ensure all components are fully dissolved before adding to the sample. | |
| Altered Cell Morphology | Harsh Fixation: The fixation method may be too harsh, causing cells to shrink or detach. | Reduce the concentration of the fixative or the incubation time. Consider using a less harsh fixative or a sequential fixation method. |
| Mechanical Stress: Excessive centrifugation speeds or harsh pipetting can damage cells. | Handle cells gently throughout the protocol. Use lower centrifugation speeds. |
Experimental Protocols
Protocol 1: Formaldehyde Fixation for Adherent Cells
This protocol is suitable for preserving the morphology of adherent cells labeled with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde in PBS (freshly prepared from a 16% or 37% stock)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
After labeling cells with this compound, carefully remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Add the 4% formaldehyde solution to completely cover the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Remove the formaldehyde solution and wash the cells three times with PBS for 5 minutes each.
-
For intracellular targets, permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
The cells are now ready for the click chemistry reaction.
Protocol 2: Methanol Fixation for Suspension Cells
This protocol is an alternative for suspension cells and simultaneously fixes and permeabilizes them.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (100%)
Procedure:
-
After labeling, pellet the suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold methanol dropwise to a final concentration of 70-90%.
-
Incubate for 20-30 minutes on ice or at -20°C.
-
Pellet the cells by centrifugation.
-
Wash the cells twice with PBS to remove the methanol.
-
The cells are now ready for the click chemistry reaction.
Summary of Fixation Conditions
| Fixative | Concentration | Incubation Time | Temperature | Permeabilization | Advantages | Disadvantages |
| Formaldehyde (PFA) | 3-4% in PBS | 10-20 min | Room Temp | Requires separate step (e.g., Triton X-100) | Preserves cell morphology well. | Can mask epitopes with excessive cross-linking. |
| Methanol | 70-100% (ice-cold) | 10-30 min | -20°C or on ice | Simultaneous | Good for some antibody epitopes. | Can alter cell structure and cause protein precipitation. |
| Formaldehyde + Glutaraldehyde | 3% PFA + 0.3% Glutaraldehyde | 10 min | Room Temp | Requires separate step | Strong fixation, good for ultrastructural preservation. | Can increase autofluorescence. |
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound labeling and detection.
Caption: Simplified KRAS signaling pathway and the inhibitory action of ARS-1323.
References
Technical Support Center: Optimizing Copper-Catalyzed Click Reactions for ARS-1323-Alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ARS-1323-alkyne. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your click chemistry experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound click reaction?
A1: The copper-catalyzed click reaction involves several key components:
-
This compound: Your alkyne-containing molecule of interest, a covalent inhibitor probe for the KRAS G12C mutant protein.[1]
-
Azide-containing molecule: The binding partner for this compound (e.g., a fluorescent reporter, biotin, or another biomolecule).
-
Copper(I) catalyst: The active catalyst for the cycloaddition reaction. It is typically generated in situ from a Copper(II) source.[2][]
-
Copper(II) source (e.g., CuSO₄): A stable precursor to the active Cu(I) catalyst.
-
Reducing agent (e.g., sodium ascorbate): Used to reduce the Cu(II) precursor to the active Cu(I) catalyst and to regenerate the Cu(I) catalyst if it is oxidized during the reaction.[2][4]
-
Copper-stabilizing ligand (e.g., THPTA, TBTA): This is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate. For DNA modifications, a copper(I)-stabilizing ligand like TBTA is essential to prevent DNA damage.
Q2: My click reaction with this compound is not working or has a very low yield. What are the common causes?
A2: Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, often due to the presence of oxygen.
-
Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, reducing its activity. High concentrations of chloride ions (>0.2 M) should also be avoided.
-
Poor Ligand Choice or Concentration: An appropriate ligand is essential for stabilizing the Cu(I) catalyst.
-
Reactant Accessibility: If you are conjugating this compound to a large biomolecule, the alkyne group may be inaccessible.
-
Copper Sequestration: Other components in your reaction mixture, such as thiols, may bind to the copper catalyst and inhibit the reaction.
Q3: I am observing byproducts in my reaction. What are the likely side reactions?
A3: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can occur if the reaction is exposed to oxygen. The use of a reducing agent like sodium ascorbate helps to suppress this side reaction.
Q4: Can I use a copper source other than CuSO₄?
A4: While CuSO₄ is the most common and convenient copper source, other Cu(II) salts can be used. In some cases, direct sources of Cu(I) like CuI or CuBr are employed, but these are less soluble in aqueous solutions and can be more difficult to handle. For some specific substrates, like 2-azidopyridine, copper(II) acetate has been shown to be effective, even without a reducing agent.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the this compound click reaction.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Catalyst (Cu(I)) Oxidation | Ensure your reaction is protected from oxygen by using degassed solutions and capping the reaction vessel. Always use a freshly prepared solution of a reducing agent like sodium ascorbate. |
| Inhibitory Buffer Components | Avoid using Tris buffer. Opt for non-coordinating buffers such as HEPES, phosphate, or MOPS. | |
| Insufficient Catalyst or Ligand | Increase the concentration of the copper catalyst and ligand. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules. | |
| Reactant Inaccessibility | For large biomolecules, consider adding a denaturant or a co-solvent like DMSO to improve the accessibility of the alkyne group. | |
| Copper Sequestration by Thiols | If your sample contains thiols (e.g., from proteins), you may need to increase the copper concentration or add a sacrificial metal like Zn(II) to bind to the thiols. | |
| Reaction Reproducibility Issues | Reagent Degradation | Prepare fresh solutions of reagents, especially sodium ascorbate, before each experiment. |
| Inconsistent Order of Addition | Follow a consistent order of reagent addition. It is often recommended to pre-mix the copper source and ligand before adding them to the reaction mixture. The reaction is typically initiated by the addition of the reducing agent. | |
| Formation of Byproducts | Oxidative Homocoupling of Alkyne | Ensure an adequate concentration of the reducing agent (sodium ascorbate) is present throughout the reaction. Minimize exposure to oxygen. |
| DNA/Biomolecule Damage | Reactive Oxygen Species (ROS) | The combination of copper and a reducing agent can generate ROS. The use of a 5-fold excess of a copper-binding ligand can help protect biomolecules by acting as a sacrificial reductant. |
Quantitative Data Summary
The following table provides typical concentration ranges for the key components in a copper-catalyzed click reaction for bioconjugation. These are starting points and may require optimization for your specific application with this compound.
| Component | Typical Final Concentration | Notes |
| Alkyne (this compound) | 10 µM - 1 mM | The optimal concentration will depend on the specific application. For cell-based assays, a concentration of 10 µM has been used to visualize KRAS G12C modification. |
| Azide | 1 - 5 equivalents (relative to alkyne) | An excess of the smaller, more accessible reactant is often used. |
| CuSO₄ | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5:1 ligand to copper ratio is often recommended for bioconjugation to protect against ROS. |
| Sodium Ascorbate | 1 mM - 10 mM | A fresh solution should always be used. |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol provides a general starting point for the click reaction of this compound with an azide-containing molecule in an aqueous buffer.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4, degassed)
Procedure:
-
In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the reaction buffer.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For example, mix 1 µL of 20 mM CuSO₄ with 2.5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the pre-mixed copper/ligand solution to the tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Cap the tube to minimize oxygen exposure and mix gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may require optimization.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, fluorescence).
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. The product can then be purified as needed.
Protocol 2: On-Bead Click Reaction for Protein Labeling
This protocol is adapted for labeling a protein that has been captured on beads with an azide group, followed by reaction with this compound.
Materials:
-
Azide-functionalized beads with captured protein
-
This compound
-
Click-&-Go™ reaction components or individual stock solutions as in Protocol 1
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Wash the azide-functionalized beads with the captured protein three times with the wash buffer.
-
Prepare the click reaction cocktail by combining the buffer, this compound, copper source, ligand, and reducing agent in the recommended order and concentrations.
-
Add the click reaction cocktail to the beads.
-
Incubate at room temperature for 30-60 minutes with gentle shaking.
-
Wash the beads three times with the wash buffer to remove unreacted reagents.
-
The labeled protein can then be eluted from the beads or analyzed directly.
Visualizations
Caption: A typical experimental workflow for the this compound click reaction.
Caption: A troubleshooting flowchart for low-yield this compound click reactions.
References
Technical Support Center: ARS-1323-Alkyne for Live-Cell Imaging
Welcome to the technical support center for ARS-1323-alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity and optimizing the use of this compound in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a covalent inhibitor probe designed to specifically target the KRAS G12C mutant protein.[1][2] It contains an alkyne group that allows for its visualization within cells using "click chemistry."[1] this compound binds to the Switch-II pocket (S-IIP) of KRAS G12C, enabling the visualization and quantitative measurement of target engagement.[1][2]
Q2: What are the primary toxicity concerns when using this compound in live-cell imaging?
The main source of toxicity in traditional protocols for imaging alkyne-tagged probes is the copper catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. Copper can be cytotoxic to live cells. Therefore, minimizing copper concentration or using copper-free click chemistry methods is crucial for maintaining cell health during live-cell imaging experiments.
Q3: What are the alternatives to copper-catalyzed click chemistry for visualizing this compound?
There are two primary, less toxic alternatives for visualizing this compound in live cells:
-
Copper-free Click Chemistry: This method utilizes strained cyclooctyne reagents that react spontaneously with azides without the need for a copper catalyst, thus avoiding its associated toxicity.
-
Stimulated Raman Scattering (SRS) Microscopy: This advanced imaging technique directly visualizes the alkyne bond of this compound, eliminating the need for a chemical ligation step with a fluorescent azide and its associated potential for toxicity and background fluorescence. SRS microscopy is known for its high sensitivity, specificity, and minimal phototoxicity.
Q4: What is a recommended starting concentration for this compound?
A commonly used starting concentration for this compound is 10 μM for treating cell lines such as H358 and MIA PaCa-2. However, the optimal concentration should be determined empirically for each cell line and experimental condition to achieve a balance between sufficient signal and minimal toxicity.
Q5: How can I assess the toxicity of this compound in my specific cell line?
Standard cell viability assays such as MTT, MTS, or assays that measure membrane integrity (e.g., using propidium iodide) can be used to determine the cytotoxic concentration (IC50) of this compound in your cell line of interest. It is important to also assess the toxicity of the complete labeling workflow, including the click chemistry reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Excess unbound fluorescent azide probe. 2. Non-specific binding of the fluorescent probe. 3. Autofluorescence from cells or medium. | 1. Optimize washing steps after the click chemistry reaction to thoroughly remove unbound probe. 2. Reduce the concentration of the fluorescent azide probe. 3. Use a serum-free, phenol red-free imaging medium. 4. Consider using a brighter fluorophore that allows for lower probe concentrations. 5. If using copper-catalyzed click chemistry, ensure the purity of your reagents. |
| Low or No Signal | 1. Insufficient concentration of this compound. 2. Short incubation time with this compound. 3. Inefficient click chemistry reaction. 4. Low expression of KRAS G12C in the cells. 5. Photobleaching of the fluorophore. | 1. Increase the concentration of this compound (e.g., in a range of 5-20 µM). 2. Increase the incubation time with this compound (e.g., 1-4 hours). 3. Optimize the click chemistry reaction conditions (reagent concentrations, reaction time). For CuAAC, ensure the use of a freshly prepared copper catalyst solution. 4. Confirm KRAS G12C expression levels in your cell line using a validated method like western blot or PCR. 5. Use an anti-fade mounting medium and minimize exposure to excitation light. |
| Apparent Cell Toxicity or Death | 1. Cytotoxicity from the copper catalyst in CuAAC. 2. High concentration of this compound. 3. Phototoxicity from excessive light exposure during imaging. 4. Toxicity from the fluorescent azide probe. | 1. Switch to a copper-free click chemistry protocol or use SRS microscopy. 2. If using CuAAC, minimize the copper concentration and incubation time. The use of copper-chelating ligands can also reduce toxicity. 3. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. 4. Reduce the intensity and duration of excitation light. Use a more sensitive detector to allow for lower light levels. 5. Test the toxicity of the fluorescent azide probe independently and choose a less toxic alternative if necessary. |
Quantitative Data Summary
Table 1: Comparison of Live-Cell Imaging Techniques for this compound
| Parameter | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry | Stimulated Raman Scattering (SRS) Microscopy |
| Toxicity | High (due to copper catalyst) | Low | Very Low (minimal phototoxicity) |
| Signal Specificity | High | High | Very High (direct detection of alkyne vibration) |
| Protocol Complexity | Moderate (requires catalyst preparation) | Moderate | High (requires specialized equipment and expertise) |
| Temporal Resolution | Limited by reaction time | Can be faster than CuAAC | Real-time imaging possible |
| Potential for Artifacts | High (catalyst toxicity, non-specific probe binding) | Moderate (potential for non-specific probe binding) | Low |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound using Copper-Free Click Chemistry
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
Materials:
-
This compound
-
KRAS G12C mutant cell line of interest
-
Appropriate cell culture medium
-
Copper-free click chemistry compatible fluorescent azide (e.g., DBCO-fluorophore)
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with 10 µM and optimize as needed).
-
Remove the culture medium from the cells and add the this compound containing medium.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently remove the this compound containing medium.
-
Wash the cells three times with pre-warmed live-cell imaging buffer.
-
-
Copper-Free Click Reaction:
-
Prepare a solution of the DBCO-fluorophore in live-cell imaging buffer at the desired concentration (typically 1-10 µM).
-
Add the DBCO-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Gently remove the DBCO-fluorophore solution.
-
Wash the cells three times with pre-warmed live-cell imaging buffer.
-
-
Imaging:
-
Add fresh live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.
-
Protocol 2: Live-Cell Imaging of this compound using Stimulated Raman Scattering (SRS) Microscopy
This protocol requires access to an SRS microscope and expertise in its operation.
Materials:
-
This compound
-
KRAS G12C mutant cell line of interest
-
Appropriate cell culture medium
-
Live-cell imaging buffer
-
SRS microscope tuned to the alkyne vibrational frequency (~2125 cm⁻¹)
Procedure:
-
Cell Seeding: Prepare cells as described in Protocol 1.
-
This compound Labeling:
-
Label cells with this compound as described in Protocol 1 (steps 2.1-2.4).
-
-
Washing:
-
Wash the cells three times with pre-warmed live-cell imaging buffer.
-
-
Imaging:
-
Add fresh live-cell imaging buffer to the cells.
-
Place the imaging dish on the SRS microscope stage.
-
Tune the SRS microscope to the Raman frequency of the alkyne bond (typically around 2125 cm⁻¹).
-
Acquire images, minimizing laser power and exposure time to reduce any potential phototoxicity.
-
Visualizations
Caption: KRAS G12C Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Live-Cell Imaging of this compound.
References
Best practices for storing and handling ARS-1323-alkyne
This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing ARS-1323-alkyne in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a covalent inhibitor probe designed to target the KRAS G12C mutant protein. Its primary application is to visualize the covalent modification of KRAS G12C and to quantitatively measure the binding efficiency and target occupancy of other KRAS G12C inhibitors.[1] It contains a terminal alkyne group, making it a versatile tool for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing it to be conjugated with azide-containing reporter molecules (e.g., fluorophores or biotin).[2][3]
Q2: What is the recommended solvent for reconstituting solid this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4][5] For experimental use, a stock solution, for example at 10 mM, is typically prepared in DMSO.
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the stability and activity of the compound. Recommendations vary slightly between suppliers, so adhering to the more stringent conditions is advised.
-
Solid Form: For short-term storage (days to weeks), keep the solid powder in a dry, dark place at 0-4°C. For long-term storage (months to years), -20°C is recommended. If stored properly, the solid compound can be stable for over three years.
-
Stock Solution (in DMSO): Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store the solution under nitrogen.
Q4: Can I reuse in vivo working solutions of this compound?
A4: No. It is strongly recommended that working solutions for in vivo experiments be prepared fresh on the day of use to ensure maximum potency and reliability of results.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound in its solid form and as a stock solution.
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shelf Life |
| Solid Powder | N/A | 0 - 4°C (Dry, Dark) | -20°C (Dry, Dark) | >3 years (if stored properly) |
| Stock Solution | DMSO | N/A | -80°C (up to 6 months) | Up to 6 months |
| -20°C (up to 1 month, under N₂) | Up to 1 month |
Experimental Protocols
Protocol 1: In Vitro KRAS G12C Labeling in Cells
This protocol outlines a general procedure for treating cells with this compound to label the KRAS G12C protein, followed by a click chemistry reaction to attach a fluorescent reporter for visualization.
Materials:
-
KRAS G12C mutant cell line (e.g., H358, MIA PaCa-2)
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer)
-
Azide-fluorophore conjugate (e.g., TAMRA-N₃)
-
Click chemistry reaction buffer components (e.g., copper(II) sulfate, reducing agent like sodium ascorbate, ligand like TBTA)
-
SDS-PAGE materials and imaging system
Procedure:
-
Cell Treatment: Culture KRAS G12C cells to desired confluency. Treat the cells with this compound at a final concentration of 10 µM in cell culture medium. Incubate for the desired time (e.g., 1-4 hours) under standard cell culture conditions.
-
Cell Lysis: After incubation, wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add a standardized amount of protein lysate (e.g., 20-50 µg).
-
Add the azide-fluorophore conjugate.
-
Initiate the reaction by adding the freshly prepared click chemistry catalyst mix (copper sulfate, reducing agent, and ligand).
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Sample Analysis:
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled KRAS G12C protein using a fluorescent gel imager.
-
Troubleshooting Guide
Issue 1: No or Weak Signal in Click Chemistry Assay
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure the compound and its stock solution have been stored correctly. Avoid multiple freeze-thaw cycles by using single-use aliquots. Use a fresh aliquot for the experiment. |
| Inefficient Cell Uptake | Optimize incubation time and concentration of the probe. Ensure cells are healthy and not over-confluent. |
| Degraded Click Reagents | Prepare the copper catalyst solution and reducing agent (e.g., sodium ascorbate) fresh immediately before use. Ensure the azide-fluorophore reporter has been stored correctly. |
| Low KRAS G12C Expression | Confirm the expression level of KRAS G12C in your cell line via Western Blot or another method. |
| Quenching of Reaction | Ensure no incompatible reagents, such as EDTA or other strong chelating agents, are present in the cell lysate, as they can inhibit the copper catalyst. |
Issue 2: High Background Signal on Gel
| Potential Cause | Troubleshooting Step |
| Non-specific Probe Binding | Reduce the concentration of this compound or decrease the incubation time. Ensure thorough washing of cells after treatment. |
| Excess Unreacted Reagents | After the click reaction, consider performing a protein precipitation step (e.g., with acetone or methanol) to remove unreacted azide-fluorophore before running the gel. |
| Suboptimal Click Reaction | Titrate the concentration of the copper catalyst and azide reporter. Too high a concentration can sometimes lead to non-specific labeling. |
Visualized Workflows and Pathways
Caption: A typical experimental workflow for labeling KRAS G12C in cells.
Caption: A troubleshooting guide for weak or absent experimental signals.
Caption: Simplified KRAS signaling pathway showing the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to KRAS G12C Engagement Probes: Validating ARS-1323-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of ARS-1323-alkyne as a target engagement probe for the KRAS G12C oncoprotein. Its performance is objectively compared with alternative probes, supported by experimental data and detailed protocols to aid in the design and execution of robust target engagement studies.
Introduction to KRAS G12C and the Need for Engagement Probes
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C) is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer. The development of covalent inhibitors that specifically target this mutant has marked a significant breakthrough in oncology. Verifying that these inhibitors reach and bind to their intended target within the complex cellular environment is a critical step in their development and validation. Target engagement probes, such as this compound, are indispensable tools for this purpose. They allow for the direct visualization and quantification of inhibitor binding to KRAS G12C, providing crucial insights into drug potency, target occupancy, and the downstream effects on signaling pathways.
This compound is a covalent probe that binds to the Switch-II pocket (S-IIP) of the KRAS G12C mutant. Its alkyne functional group enables a bioorthogonal click chemistry reaction with an azide-modified reporter molecule, typically a fluorophore, for visualization and quantification.[1] This two-step approach circumvents issues of cell permeability and non-specific localization that can occur with directly fluorophore-conjugated inhibitors.[1][2]
Comparative Analysis of KRAS G12C Engagement Probes
Quantitative Data Summary
The following tables summarize key biochemical and cellular parameters for the parent inhibitors and their corresponding alkyne probes. This data is essential for selecting the appropriate probe based on the specific requirements of an experiment.
Table 1: Biochemical Potency of Parent KRAS G12C Inhibitors
| Parameter | ARS-853[3] | AMG-510 | MRTX849 |
| Binding Affinity (Kd) | 36.0 ± 0.7 µM | Not Reported | Not Reported |
| Inactivation Efficiency (kinact/Ki) | 2770 ± 10 M-1s-1 | 9900 ± 1800 M-1s-1 | Not Reported |
Table 2: Cellular Activity of Parent Inhibitors and Alkyne Probes
| Parameter | Cell Line | ARS-853 | AMG-510 | MRTX849 | MRTX849-alkyne |
| pERK Inhibition IC50 | MIA PaCa-2 | Not Reported | 68 nM | Single-digit nM | 140 ± 34 nM |
| pERK Inhibition IC50 | NCI-H358 | Not Reported | Not Reported | Single-digit nM | Not Reported |
Experimental Protocols and Methodologies
Detailed protocols for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Protocol 1: In-Cell KRAS G12C Labeling with Alkyne Probes and Click Chemistry
This protocol describes the labeling of intracellular KRAS G12C with an alkyne probe, followed by fluorescent detection using click chemistry.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium
-
This compound or alternative alkyne probe (e.g., AMG-510-alkyne, MRTX849-alkyne)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., Click-iT™ CellROX™ Green Flow Cytometry Assay Kit, or custom cocktail with copper(II) sulfate, a copper ligand like TBTA, a reducing agent like sodium ascorbate, and an azide-fluorophore conjugate like Alexa Fluor 647 azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Plate KRAS G12C mutant cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Probe Incubation: Treat the cells with the desired concentration of the alkyne probe (e.g., 1-10 µM this compound) in complete medium for a specified time (e.g., 4-24 hours).
-
Washing: Gently wash the cells three times with PBS to remove excess probe.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal microscope.
Protocol 2: Western Blot Analysis of pERK Inhibition
This protocol allows for the quantification of the downstream signaling effects of KRAS G12C engagement by measuring the phosphorylation of ERK (pERK).
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
KRAS G12C inhibitor or alkyne probe
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the inhibitor or probe for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in KRAS G12C target engagement studies.
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating KRAS G12C target engagement and downstream effects.
Conclusion
This compound is a valuable and validated tool for studying KRAS G12C target engagement. Its utility in a two-step labeling protocol provides a robust method for visualizing and quantifying the binding of inhibitors to their target in a cellular context. While direct quantitative biochemical data for this compound remains to be fully published, its performance can be reliably inferred from its well-characterized precursors. For researchers requiring probes with different parent scaffolds, alkyne-modified versions of clinically relevant inhibitors like AMG-510 and MRTX849 offer excellent alternatives. The selection of a specific probe should be guided by the experimental goals, including the desired biochemical properties and the cellular context of the study. The protocols and data presented in this guide provide a solid foundation for the successful implementation of KRAS G12C target engagement assays.
References
A Comparative Guide to KRAS G12C Covalent Probes: ARS-1323-alkyne and Beyond
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology research, offering a therapeutic window into a previously "undruggable" target. Among the chemical tools developed to investigate this critical interaction is ARS-1323-alkyne, a versatile probe designed for target engagement and visualization studies. This guide provides an objective comparison of this compound with other notable KRAS G12C covalent inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tools for their studies.
Mechanism of Action: Covalently Silencing an Oncogenic Driver
KRAS, a small GTPase, functions as a molecular switch in cellular signaling pathways that govern cell growth, differentiation, and survival. The G12C mutation results in a constitutively active protein, perpetually driving these pathways and leading to uncontrolled cell proliferation. Covalent KRAS G12C inhibitors exploit the mutant cysteine residue by forming an irreversible bond, locking the protein in an inactive, GDP-bound state. This prevents downstream signaling through key effector pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.
This compound, like other switch-II pocket (S-IIP) inhibitors, binds to this allosteric site on the GDP-bound KRAS G12C protein. The alkyne functional group serves as a handle for "click chemistry," enabling the attachment of reporter molecules like fluorophores or biotin for visualization and pull-down experiments.
Quantitative Comparison of KRAS G12C Covalent Probes
The following tables summarize key quantitative data for this compound and other well-characterized KRAS G12C covalent inhibitors. It is important to note that this compound is primarily utilized as a chemical probe for target engagement and visualization, and thus, extensive inhibitory potency data may not be as readily available as for therapeutic candidates like sotorasib and adagrasib.
Table 1: Biochemical Activity
| Compound | Assay Type | Target | IC50 / Kd / k_inact/K_I | Reference |
| This compound | Fluorescence Polarization | KRAS G12C | Binding confirmed, specific values not detailed | [1] |
| ARS-853 | Mass Spectrometry | KRAS G12C | k_inact/K_I = 76 M⁻¹s⁻¹ | [2] |
| Stopped-flow Fluorescence | KRAS G12C | Kd = 36.0 ± 0.7 μM | [3] | |
| ARS-1620 | Mass Spectrometry | KRAS G12C | k_inact/K_I not specified, but potent | [4] |
| Sotorasib (AMG 510) | Nucleotide Exchange | KRAS G12C | IC50 ≈ 0.006 µM (NCI-H358) | [5] |
| Adagrasib (MRTX849) | Biochemical Assay | KRAS G12C | Potent inhibitor, specific biochemical IC50 varies |
Table 2: Cellular Activity
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | Click Chemistry/EMSA | H358, MIA PaCa-2 | Target engagement at 10 µM | |
| ARS-853 | Cell Viability | H358 | IC50 = 1.6 µM (6h) | |
| Sotorasib (AMG 510) | Cell Viability | NCI-H358 | IC50 ≈ 0.006 µM | |
| Cell Viability | MIA PaCa-2 | IC50 ≈ 0.009 µM | ||
| Adagrasib (MRTX849) | Cell Viability | MIAPACA-2 | IC50 = 4.7 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Experimental Workflow: Target Engagement and Downstream Signaling Analysis
References
A Head-to-Head Comparison of ARS-1323-alkyne and AMG-510-Based Probes for KRAS G12C Imaging
For researchers, scientists, and drug development professionals, the direct visualization of oncogenic proteins in their native cellular environment is a critical tool for understanding disease biology and verifying drug engagement. The KRAS G12C mutation, a key driver in several cancers, has been a focus of intense therapeutic development, leading to the creation of covalent inhibitors like ARS-1323 and AMG-510. This guide provides an objective comparison of imaging probes derived from these two scaffolds, with supporting experimental data, to aid in the selection of the most appropriate tool for visualizing KRAS G12C.
A key study by Koch et al. (2021) systematically synthesized and evaluated a series of fluorescent companion imaging drugs (CIDs) based on the ARS-1323 and AMG-510 scaffolds.[1] The findings from this and other related research indicate a clear performance advantage for the ARS-1323-alkyne probe when utilized in a two-step bioorthogonal click chemistry approach for cellular imaging. While fluorescent derivatives of both parent compounds show promise in biochemical assays, their utility for direct cellular imaging is hampered by significant off-target effects.[1] Another study also pointed out that the imaging agent based on AMG-510 showed no success, likely due to steric hindrance from the attached fluorescent tag.[2]
Performance Comparison at a Glance
The following tables summarize the key performance characteristics of this compound and AMG-510-based probes based on available experimental data.
| Probe Type | Imaging Strategy | Biochemical Binding to KRAS G12C | Cellular Imaging Performance | Key Advantages | Key Limitations |
| This compound | Two-step: Probe incubation followed by in situ click chemistry with a fluorescent azide | Confirmed | High specificity and excellent colocalization with KRAS G12C | - High signal-to-background ratio- Specific for KRAS G12C in cells- Enables washout of unbound probe before fluorescence labeling | Requires a two-step labeling protocol |
| Directly Labeled ARS-1323 Probes (e.g., ARS-1323-BODIPY FL/TMR) | One-step: Incubation with fluorescently conjugated probe | Confirmed for BODIPY FL and TMR derivatives | Poor; significant non-specific membrane labeling | Simpler one-step procedure | - High background signal- Poor colocalization with KRAS G12C |
| Directly Labeled AMG-510 Probes (e.g., AMG-510-BODIPY FL) | One-step: Incubation with fluorescently conjugated probe | Slight binding observed for BODIPY FL derivative | Unsuccessful; likely due to steric hindrance and non-specific binding | Simpler one-step procedure | - Weak target engagement- High background signal- Not suitable for cellular imaging |
Quantitative Data Summary
| Parameter | This compound with Click Chemistry | Directly Labeled ARS-1323 Probes | Directly Labeled AMG-510 Probes | Reference |
| Biochemical Binding (Fluorescence Polarization) | Binding confirmed | Binding confirmed for ARS-1323-BFL and ARS-1323-BTMR | Slight increase in polarization for AMG-510-BFL | [1] |
| Cellular Specificity (Colocalization with KRAS Immunostaining) | High (Pearson correlation, r² = 0.9) | Poor | Not reported due to lack of specific signal | [3] |
| Parent Compound Potency (IC50 for Erk Phosphorylation Inhibition) | ~1 µM (for ARS-1620, a related compound) | ~1 µM (for ARS-1620) | Low nanomolar range |
Visualizing the Biology and the Workflow
To better understand the context of these imaging probes, the following diagrams illustrate the KRAS G12C signaling pathway, the mechanism of covalent inhibition, and the experimental workflows for cellular imaging.
Caption: The KRAS G12C signaling cascade.
Caption: Covalent inhibitors bind irreversibly to KRAS G12C.
Caption: Comparison of direct vs. two-step imaging workflows.
Detailed Methodologies
The successful imaging of KRAS G12C using this compound relies on specific experimental protocols. Below are the detailed methods adapted from the study by Koch et al. (2021).
Cell Culture and Probe Incubation
-
Cell Seeding: Mia-Paca-2 cells, which harbor the KRAS G12C mutation, are seeded in appropriate culture plates (e.g., 96-well plates for high-throughput imaging or 6-well plates with coverslips for high-resolution confocal microscopy) and grown to approximately 60% confluency.
-
Probe Treatment: The cells are treated with this compound at a concentration of 10 µM in complete culture medium. Incubation is carried out for a specified period (e.g., 1-4 hours) at 37°C in a 5% CO2 atmosphere to allow for cellular uptake and covalent binding to KRAS G12C.
In Situ Click Chemistry and Immunofluorescence
-
Fixation: Following incubation with this compound, the cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: The fixed cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow entry of the click chemistry reagents and antibodies.
-
Click Reaction: The click chemistry reaction is performed by incubating the cells with a solution containing a picolyl azide-functionalized fluorophore (e.g., picolyl azide Alexa Fluor 647) and the appropriate copper catalyst and ligands in PBS for 1 hour at room temperature.
-
Immunostaining (Optional but Recommended for Colocalization): For colocalization studies, cells are subsequently blocked and then incubated with a primary antibody against KRAS (e.g., a pan-KRAS antibody) overnight at 4°C. This is followed by incubation with a secondary antibody conjugated to a spectrally distinct fluorophore.
-
Mounting and Imaging: After final washes, the coverslips are mounted on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. The cells are then imaged using a confocal or high-throughput fluorescence microscope.
Fluorescence Polarization Assay for Biochemical Binding
-
Reaction Setup: In a microplate, the fluorescent probe (e.g., ARS-1323-BODIPY FL or AMG-510-BODIPY FL) is incubated with recombinant KRAS G12C protein in a suitable buffer (e.g., PBS).
-
Incubation: The plate is incubated for 1 hour at room temperature to allow binding to reach equilibrium.
-
Measurement: The fluorescence polarization (anisotropy) is measured using a plate reader equipped with appropriate excitation and emission filters and polarizers. An increase in polarization compared to the probe in buffer alone indicates binding to the larger protein.
-
Competition Assay: To confirm specificity, the assay is repeated with the addition of an excess of the non-fluorescent parent inhibitor (e.g., ARS-1620 or AMG-510). A decrease in polarization indicates that the fluorescent probe is being displaced, confirming specific binding to the intended site.
Conclusion
For researchers aiming to visualize KRAS G12C in a cellular context, the this compound probe coupled with a two-step click chemistry labeling strategy is the superior choice over directly conjugated probes based on either the ARS-1323 or AMG-510 scaffolds. This method effectively overcomes the challenges of non-specific binding and high background that plague the one-step approaches, providing a reliable and specific tool for imaging KRAS G12C. While directly labeled probes, particularly those derived from ARS-1323, can be useful for in vitro biochemical binding assays, they are not recommended for cellular imaging applications. The AMG-510 scaffold has proven difficult to adapt into a successful fluorescent probe for cellular imaging, likely due to steric constraints within the drug-binding pocket.
References
A Head-to-Head Comparison of ARS-1323-alkyne and ARS-1620: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of chemical tools and therapeutic candidates is paramount. This guide provides a detailed comparison of ARS-1620, a potent and selective KRAS G12C inhibitor, and ARS-1323-alkyne, a related chemical probe, to clarify their distinct roles and applications in cancer research.
Introduction to ARS-1620 and its Derivatives
ARS-1620 is a highly significant molecule in the field of oncology, being one of the first successful covalent inhibitors of the KRAS G12C mutation, long considered an "undruggable" target. It selectively and irreversibly binds to the mutant cysteine-12 residue in the switch-II pocket of GDP-bound (inactive) KRAS G12C, trapping it in an inactive state and thereby inhibiting downstream oncogenic signaling.
It is crucial to understand the relationship between ARS-1620 and ARS-1323. ARS-1620 is a specific, single atropisomer (the S-atropisomer) that possesses the therapeutic activity. In contrast, ARS-1323 is the racemate , meaning it is a 1:1 mixture of ARS-1620 and its inactive R-atropisomer[1]. Consequently, the biological activity of ARS-1323 is attributable to its ARS-1620 content.
This compound is a chemical probe derived from ARS-1323. It incorporates an alkyne group, which allows for "click chemistry" reactions. This modification makes it an invaluable tool for visualizing and quantifying the engagement of inhibitors with the KRAS G12C target protein within cells, rather than being a therapeutic agent itself[2].
Quantitative Data Comparison
The following tables summarize the available quantitative data for ARS-1620. Due to the nature of ARS-1323 (a racemic mixture) and this compound (a chemical probe), direct comparative performance data such as IC50 values are not typically reported in the literature. The potency of ARS-1323 would be expected to be approximately half that of ARS-1620, as only the S-atropisomer is active.
Table 1: Biochemical and Cellular Potency of ARS-1620
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Activity | |||
| kinact/Ki | 1,100 ± 200 M⁻¹s⁻¹ | Biochemical Assay | N/A |
| RAS Signaling IC50 | 120 nM | In vitro | N/A |
| Cellular Activity | |||
| Average Cell Growth IC50 | 150 nM | KRAS G12C cell lines | N/A |
| NCI-H358 Cell Growth IC50 | 0.05 µM | NCI-H358 | N/A |
| MIA PaCa-2 Cell Growth IC50 | 0.003 µM | MIA PaCa-2 | N/A |
| Target Engagement (TE50) | ~0.3 µM (at 2 hr) | KRAS G12C cell lines | N/A |
| Near Complete Target Engagement | 3.0 µM (at 2 hr) | KRAS G12C cell lines | N/A |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | 47% | NCI-H358 xenograft | N/A |
Mechanism of Action and Signaling Pathway
Both ARS-1620 and this compound target the KRAS G12C mutant protein. The KRAS protein is a small GTPase that acts as a molecular switch in key signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.
ARS-1620 covalently binds to the cysteine residue of the G12C mutant, locking KRAS in an inactive GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of ARS-1620.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ARS-1620 and the application of this compound.
Target Engagement Assay using this compound and Click Chemistry
This assay is designed to visualize and quantify the covalent binding of an inhibitor to KRAS G12C within cells.
Methodology:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells (e.g., NCI-H358 or MIA PaCa-2) to 70-80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) for a specified duration to allow for target binding.
-
Cell Lysis: Harvest and lyse the cells to release cellular proteins.
-
Click Chemistry Reaction: To the cell lysate, add a fluorescent azide probe (e.g., TAMRA-N3 or Alexa Fluor 647 Azide), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand. This catalyzes the cycloaddition reaction between the alkyne group on this compound and the azide group on the fluorescent probe, tagging the inhibitor-bound protein.
-
Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. The fluorescently tagged KRAS G12C protein can be visualized using an appropriate fluorescence scanner. The intensity of the fluorescent band provides a quantitative measure of target engagement.
Caption: Experimental workflow for determining KRAS G12C target occupancy using this compound.
TR-FRET Assay for Nucleotide Exchange
This biochemical assay screens for inhibitors that lock KRAS G12C in its inactive, GDP-bound state by preventing nucleotide exchange.
Methodology:
-
Reagent Preparation: Prepare solutions of GDP-loaded recombinant KRAS G12C protein, the guanine nucleotide exchange factor (GEF) SOS1, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP). Prepare serial dilutions of the test inhibitor (e.g., ARS-1620).
-
Reaction Setup: In a 384-well plate, add the inhibitor solution or DMSO (vehicle control). Add the GDP-loaded KRAS G12C protein and incubate to allow for inhibitor binding.
-
Initiate Exchange Reaction: Add a mixture of SOS1 and the fluorescently labeled GTP analog to initiate the nucleotide exchange reaction.
-
Signal Detection: Monitor the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibition of nucleotide exchange results in a decrease in the TR-FRET signal.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
References
Assessing the Specificity of ARS-1323-alkyne for KRAS G12C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. Among the tools utilized to study these inhibitors, ARS-1323-alkyne has emerged as a critical chemical probe for visualizing and quantifying target engagement. This guide provides a comparative assessment of the specificity of this compound, placing it in the context of therapeutic KRAS G12C inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849).
ARS-1323 is the racemic mixture of ARS-1620, a potent and selective covalent inhibitor of KRAS G12C.[1][2] The alkyne moiety in this compound allows for its use in click chemistry reactions, enabling the visualization and enrichment of KRAS G12C that it has covalently bound to.[3] This makes it an invaluable tool for target occupancy studies and understanding the mechanism of action of KRAS G12C inhibitors.
Quantitative Comparison of KRAS G12C Inhibitors
Direct quantitative data on the inhibitory potency and off-target profile of this compound is limited, as it is primarily employed as a research probe rather than a therapeutic agent. However, we can infer its likely specificity by examining data from its parent compound, ARS-1620, and comparing it with the well-characterized therapeutic inhibitors Sotorasib and Adagrasib.
| Compound | Target | IC50 (Cell Viability, NCI-H358) | Off-Target Profile Highlights | Reference |
| ARS-1620 | KRAS G12C | ~1.59 µM (as part of ARS-1323 racemate) | High selectivity for KRAS G12C over wild-type KRAS. Further comprehensive off-target data is limited in publicly available literature. | [2][4] |
| Sotorasib (AMG-510) | KRAS G12C | Low nanomolar range | Highly selective for KRAS G12C. Proteomic studies have identified over 300 potential off-target sites, including KEAP1, which is involved in response to oxidative stress. | |
| Adagrasib (MRTX849) | KRAS G12C | ~4.7 nM (MIAPACA-2 cells) | Over 1000-fold selectivity against KRAS G12C among tested kinases. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments used to characterize KRAS G12C inhibitors.
Target Engagement Assay using this compound (EMSA and Click Chemistry)
This protocol is designed to visualize the covalent modification of KRAS G12C in cells.
1. Cell Culture and Treatment:
-
Culture KRAS G12C mutant cell lines (e.g., H358 or MIA PaCa-2) to 70-80% confluency.
-
Treat cells with 10 µM this compound or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Click Chemistry Reaction:
-
To 50 µg of protein lysate, add the click chemistry reaction cocktail containing a fluorescent azide (e.g., TAMRA-N3), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
4. Electrophoretic Mobility Shift Assay (EMSA):
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled KRAS G12C-ARS-1323-alkyne adduct using a fluorescent gel scanner. The covalent modification will result in a mobility shift compared to the unmodified KRAS G12C.
Chemoproteomic Profiling for Off-Target Identification
This method utilizes mass spectrometry to identify the full spectrum of proteins that an inhibitor covalently binds to within a cell.
1. Cell Treatment and Lysis:
-
Treat KRAS G12C mutant cells with the test inhibitor (e.g., this compound, Sotorasib, or Adagrasib) or DMSO control.
-
Lyse the cells and quantify the protein concentration.
2. Competitive Probe Labeling (for non-alkyne inhibitors):
-
For inhibitors without an alkyne handle, a competitive profiling approach is used. After inhibitor treatment, the lysate is incubated with a broad-spectrum cysteine-reactive probe containing an alkyne or biotin handle.
3. Click Chemistry and Enrichment (for alkyne-containing probes/inhibitors):
-
For this compound or other alkyne-modified inhibitors, perform a click chemistry reaction to attach a biotin-azide tag.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
4. Protein Digestion and Mass Spectrometry:
-
Elute the enriched proteins from the beads and digest them into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Identify the proteins that were enriched in the inhibitor-treated sample compared to the control. These represent potential off-targets.
-
For competitive profiling, identify proteins that show reduced labeling by the probe in the presence of the inhibitor.
Visualizing KRAS G12C Signaling and Inhibition
To better understand the mechanism of action of these inhibitors, it is helpful to visualize the relevant signaling pathways and experimental workflows.
Caption: KRAS G12C signaling pathway and inhibitor action.
The diagram above illustrates the central role of KRAS G12C in downstream signaling pathways that drive cell proliferation and survival. Covalent inhibitors like this compound trap KRAS G12C in its inactive GDP-bound state, thereby blocking these oncogenic signals.
Caption: Chemoproteomics workflow for off-target identification.
This workflow outlines the key steps in using this compound as a probe to identify its binding partners throughout the proteome, providing a comprehensive assessment of its specificity.
Conclusion
References
Quantitative Comparison of ARS-1323-Alkyne Labeling Efficiency for KRAS G12C
A detailed guide for researchers on the performance of ARS-1323-alkyne in labeling the KRAS G12C oncoprotein, with a comparative analysis against other covalent inhibitor probes. This guide provides supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate chemical probe for quantitative proteomics and imaging studies.
The development of covalent inhibitors targeting the KRAS G12C mutation has opened new avenues for both therapeutic intervention and the creation of sophisticated chemical probes to study KRAS biology. ARS-1323, a potent and selective inhibitor of KRAS G12C, has been derivatized with an alkyne handle (this compound) to facilitate its use in bioorthogonal chemistry applications, such as "click" chemistry. This allows for the visualization and quantification of target engagement in complex biological systems. This guide provides a quantitative comparison of this compound's labeling efficiency, drawing on available experimental data and comparing it with other notable KRAS G12C covalent inhibitor probes.
Comparative Analysis of Labeling Efficiency
The efficiency of a chemical probe is determined by its ability to specifically and effectively label its intended target with minimal off-target interactions. For covalent inhibitors like this compound, this is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for target engagement and the biochemical rate of inactivation (k_inact/K_I).
While direct head-to-head quantitative proteomic comparisons of this compound with other KRAS G12C alkyne probes are not extensively available in the public domain, data from structurally related compounds and different analytical methods provide valuable insights into its performance.
| Probe | Method | On-Target Performance | Off-Target Profile | Reference |
| This compound Derivative (Cmpd 2) | Chemoproteomics (in H358 cells) | Cellular Target Occupancy IC50: 1.8 µM | FAM213A, FABP5, ALDH1A3, VAT1, RTN4 identified as potential off-targets. | [1] |
| ARS-853 (Parent Compound) | Biochemical Assay | k_inact/K_I: 76 M⁻¹s⁻¹ | Not extensively profiled in the same study. | [1] |
| This compound | Cellular Imaging | Superior colocalization with KRAS G12C compared to fluorescently-labeled ARS-1323. | Not determined in this study. | [2] |
| Sotorasib (AMG-510) Alkyne | Not Available | No direct quantitative proteomics data available for the alkyne probe. | Not Available | - |
| Adagrasib (MRTX849) Alkyne | Not Available | No direct quantitative proteomics data available for the alkyne probe. | Not Available | - |
Note: The data for the "this compound Derivative (Cmpd 2)" is based on a compound that is an alkyne-modified version of a patented KRAS G12C inhibitor structurally related to ARS-853.[1] This serves as a close proxy for the expected performance of this compound.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function, it is crucial to visualize the KRAS signaling pathway it targets and the experimental workflow used to assess its labeling efficiency.
Caption: Covalent modification of inactive KRAS G12C-GDP by this compound prevents GTP loading, thereby inhibiting downstream signaling.
The following diagram illustrates a typical chemoproteomic workflow for evaluating the on- and off-target engagement of this compound.
Caption: A streamlined workflow for identifying the protein targets of this compound using click chemistry and mass spectrometry.
Experimental Protocols
1. Cellular Target Occupancy Assay using Competitive Chemoproteomics
This protocol is adapted from a study on a structurally related KRAS G12C inhibitor alkyne probe.[1]
-
Cell Culture and Treatment:
-
H358 (human lung carcinoma, KRAS G12C) cells are cultured in standard conditions.
-
Cells are treated with varying concentrations of ARS-1323 (the parent inhibitor without the alkyne handle) for a specified time (e.g., 4 hours) to establish a competition assay. A vehicle control (DMSO) is also included.
-
Following treatment with the competitor, cells are incubated with a fixed concentration of this compound (e.g., 5 µM) for a shorter duration (e.g., 1 hour).
-
-
Cell Lysis and Click Chemistry:
-
Cells are harvested, washed with PBS, and lysed in a buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined.
-
Click chemistry is performed by adding azide-biotin, TCEP, TBTA ligand, and copper(II) sulfate to the lysates. The reaction is incubated for 1 hour at room temperature.
-
-
Protein Enrichment and Digestion:
-
Proteins are precipitated, and the pellet is washed.
-
The protein pellet is resuspended, and biotinylated proteins are enriched using streptavidin-coated magnetic beads.
-
The beads are washed extensively to remove non-specifically bound proteins.
-
On-bead digestion is performed using trypsin overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
The resulting peptides are desalted and analyzed by LC-MS/MS.
-
The raw data is processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
The relative abundance of KRAS G12C in the inhibitor-treated samples compared to the vehicle control is used to determine the IC50 for target engagement. Off-target proteins are identified as those that are significantly and consistently enriched in the alkyne-probe-treated samples.
-
2. In-Cell Imaging of KRAS G12C Labeling
This protocol is based on a study that utilized this compound for cellular imaging.
-
Cell Culture and Labeling:
-
KRAS G12C mutant cells (e.g., MIA PaCa-2 or H358) are seeded on glass-bottom dishes.
-
Cells are treated with this compound (e.g., 10 µM) for a defined period (e.g., 2-4 hours).
-
-
Fixation, Permeabilization, and Click Reaction:
-
Cells are fixed with paraformaldehyde, followed by permeabilization with a detergent-containing buffer (e.g., Triton X-100 in PBS).
-
The in-situ click reaction is performed by incubating the cells with a solution containing a fluorescent azide (e.g., Alexa Fluor 647 azide), copper(II) sulfate, and a copper ligand.
-
-
Immunofluorescence and Imaging:
-
(Optional) For colocalization studies, cells can be subsequently immunostained with an antibody against KRAS.
-
The cells are washed, and the nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a confocal microscope. The colocalization between the fluorescent signal from the clicked alkyne probe and the KRAS antibody signal is analyzed to confirm specific labeling.
-
Conclusion
This compound is a valuable tool for studying KRAS G12C biology. While direct quantitative proteomic comparisons with other alkyne probes are still emerging, the available data on a closely related compound demonstrates its capability for robust on-target engagement with a measurable cellular IC50. Furthermore, its utility in high-resolution cellular imaging has been clearly demonstrated, offering a superior alternative to directly fluorescently labeled inhibitors for visualizing KRAS G12C. The provided protocols offer a starting point for researchers to quantitatively assess the labeling efficiency of this compound and other covalent probes in their specific experimental systems. Future head-to-head chemoproteomic studies will be crucial for definitively ranking the on- and off-target labeling efficiencies of the growing arsenal of KRAS G12C-directed chemical probes.
References
Validating Novel KRAS G12C Inhibitors: A Comparative Guide to ARS-1323-Alkyne and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, opening a therapeutic window for a previously "undruggable" target. The robust validation of new chemical entities targeting KRAS G12C is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of ARS-1323-alkyne, a chemical probe for assessing target engagement, alongside other widely used biochemical and cell-based assays. We present a compilation of their principles, protocols, and available performance data to aid researchers in selecting the most appropriate validation strategy.
Introduction to this compound
This compound is a covalent probe designed to specifically and irreversibly bind to the mutant cysteine residue in the Switch-II pocket (S-IIP) of KRAS G12C.[1] Its key feature is an alkyne group, which enables "click chemistry" reactions. This allows for the subsequent attachment of a reporter molecule, such as a fluorescent dye or biotin, for visualization and quantification of target engagement.[1][2] this compound can be utilized in various assays, including electrophoretic mobility shift assays (EMSA) and in-situ cellular imaging, to confirm that a test compound binds to and occupies the intended target site on KRAS G12C.[1][2]
Quantitative Comparison of KRAS G12C Inhibitor Validation Methods
| Inhibitor | Assay Type | Target/Cell Line | Key Metric | Value | Reference |
| Sotorasib (AMG 510) | Biochemical Assay (TR-FRET) | KRAS G12C | IC50 | 8.88 nM | |
| Biochemical Binding | KRAS G12C | Kd | 220 nM | ||
| NanoBRET | HEK293-KRAS G12C | IC50 | Not explicitly stated | ||
| Adagrasib (MRTX849) | Biochemical Binding | KRAS G12C | Kd | 9.59 nM | |
| Cell Viability (CellTiter-Glo) | KRAS G12C mutant cell lines | IC50 | < 100 nM (in 3D) | ||
| Divarasib (GDC-6036) | Biochemical Assay | KRAS G12C | IC50 | < 0.01 µM | |
| "Inhibitor 57" | KRAS G12C/SOS1 Binding | - | IC50 | 0.21 µM | |
| ARS-1620 | Cell Viability (CellTiter-Glo) | KRAS G12C mutant cell lines | - | Dose-dependent inhibition | |
| NanoBRET | HEK293-KRAS G12C | - | Reference Compound |
Signaling Pathways and Experimental Workflows
To understand the context of these validation assays, it is crucial to visualize the underlying biological pathways and experimental procedures.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays.
Protocol 1: this compound-Based Target Engagement Assay (In-cell)
This protocol describes the use of this compound to visualize target engagement in cells via click chemistry and fluorescence microscopy.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Test inhibitor (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., copper (II) sulfate, TBTA, sodium ascorbate)
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 647 Azide)
-
DAPI for nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment (Optional, for competition assay): Treat cells with the desired concentration of the test inhibitor for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
This compound Labeling: Add this compound to the cell culture medium at a final concentration of 1-10 µM and incubate for 1-2 hours.
-
Wash: Aspirate the medium and wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Counterstain: Incubate the cells with DAPI solution for 5 minutes.
-
Wash: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding of an inhibitor to KRAS G12C by detecting the disruption of FRET between a donor and an acceptor fluorophore.
Materials:
-
Recombinant purified KRAS G12C protein
-
Fluorescently labeled GDP or a competitive fluorescent ligand
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Test inhibitor serial dilutions
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of KRAS G12C protein, fluorescent ligand, and anti-tag antibody in assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the wells of the 384-well plate.
-
Protein-Ligand Mixture: Prepare a mixture of KRAS G12C protein and the fluorescent ligand and add it to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Antibody Addition: Add the Tb-conjugated anti-tag antibody to the wells.
-
Incubation: Incubate for another 60 minutes at room temperature.
-
Signal Reading: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: NanoBRET™ Target Engagement Intracellular RAS Assay
This cell-based assay quantifies inhibitor binding to KRAS G12C in live cells based on bioluminescence resonance energy transfer (BRET).
Materials:
-
HEK293 cells
-
LgBiT®-KRAS(G12C) and SmBiT®-KRAS(G12C) Fusion Vectors
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
NanoBRET™ RAS Tracer
-
Test inhibitor serial dilutions
-
96-well or 384-well white opaque-walled plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the LgBiT- and SmBiT-KRAS(G12C) fusion vectors and seed them into the assay plates. Incubate for 24 hours.
-
Tracer and Inhibitor Addition: Prepare serial dilutions of the test inhibitor. Add the NanoBRET RAS Tracer and the inhibitor dilutions to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate and the extracellular inhibitor to the wells.
-
Signal Reading: Read the donor and acceptor luminescence signals within 10 minutes using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor signal/donor signal). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
Test inhibitor serial dilutions
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 or GI50 value.
Comparison of Methodologies
| Feature | This compound Assay | TR-FRET Assay | NanoBRET Assay | Cell Viability Assay |
| Principle | Covalent probe with click chemistry for target visualization | FRET-based biochemical binding assay | BRET-based live-cell target engagement | Measures metabolic activity as a surrogate for cell number |
| Assay Type | Biochemical or Cell-based | Biochemical | Cell-based | Cell-based |
| Primary Output | Target occupancy/localization | IC50, Kd | IC50, Target Occupancy | IC50, GI50 |
| Key Advantages | - Direct visualization of target engagement- Can be used in cells and lysates- Confirms covalent binding to Cys12 | - High-throughput- Quantitative binding affinity- Amenable to automation | - Measures target engagement in live cells- Physiologically relevant context- High sensitivity | - Measures functional outcome- Simple and robust- High-throughput |
| Key Limitations | - Indirect measure of inhibitor potency- Requires specific probe synthesis- Potential for off-target labeling | - In vitro, may not reflect cellular activity- Requires purified protein- Potential for compound interference | - Requires genetic modification of cells- Indirect measure of functional effect | - Indirect measure of target engagement- Can be confounded by off-target toxicity |
Conclusion
This compound serves as a valuable tool for the direct validation of KRAS G12C target engagement. Its ability to visualize the covalent modification of the target protein in both biochemical and cellular contexts provides a high degree of confidence in the mechanism of action of novel inhibitors. However, for a comprehensive understanding of a compound's profile, a multi-assay approach is recommended. Biochemical assays like TR-FRET are excellent for determining initial potency and structure-activity relationships. In parallel, cell-based target engagement assays such as NanoBRET confirm that the compound can reach and bind to its target in a physiological environment. Finally, functional assays like cell viability are essential to demonstrate that target engagement translates into the desired anti-proliferative effect. The choice of assay should be guided by the specific question being addressed in the drug discovery cascade, as outlined in the decision workflow. By employing a combination of these robust methodologies, researchers can effectively validate and advance the next generation of KRAS G12C inhibitors.
References
Correlating ARS-1323-alkyne Signal with Downstream Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a pivotal molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, which results in a constitutively active protein, has long been a challenging target for therapeutic intervention. The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has marked a significant breakthrough.
This guide focuses on ARS-1323-alkyne, a research tool crucial for the development and characterization of these inhibitors. This compound is a covalent probe that binds to the Switch-II pocket (S-IIP) of the KRAS G12C protein.[1] Its integrated alkyne group enables researchers to visualize and quantify the direct binding of the inhibitor to its target through click chemistry. This allows for a precise correlation between target engagement and the inhibition of downstream oncogenic signaling pathways, providing invaluable data for drug development.
The KRAS G12C Signaling Pathway and Point of Inhibition
KRAS, when active and bound to GTP, triggers multiple downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and growth.[2] Covalent inhibitors like this compound lock the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing the activation of these downstream effectors.
Correlating Target Occupancy with Downstream Inhibition
The primary utility of this compound is to establish a direct link between the physical binding of an inhibitor to KRAS G12C (target engagement) and the subsequent biological effect (downstream pathway inhibition). The alkyne tag allows for conjugation with an azide-bearing reporter molecule (e.g., a fluorophore like TAMRA-N3) via click chemistry, enabling visualization and quantification.[1] This signal can then be correlated with readouts of pathway activity, such as the levels of phosphorylated ERK (p-ERK).
Studies have shown that treating KRAS G12C mutant cell lines, such as H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer), with this compound allows for the direct measurement of covalent modification of the target protein.[1][3] This target engagement leads to a measurable decrease in the phosphorylation of downstream proteins like ERK.
| Parameter | Cell Line | Compound | Concentration | Effect | Reference |
| Target Engagement | H358, MIA PaCa-2 | This compound | 10 µM | Visualization of covalent modification of KRAS G12C | |
| Downstream Inhibition | H358 | Compound 1 (ARS analog) | 10 µM | ~50% reduction in p-ERK levels | |
| Target Occupancy | In vivo Xenografts | ARS-1620 (related compound) | Varies | Rapid and sustained target occupancy leading to tumor regression |
Comparison with Therapeutic KRAS G12C Inhibitors
While this compound serves as a critical chemical probe for research, other compounds have been developed and approved as therapeutics. Sotorasib (AMG 510) and Adagrasib (MRTX849) are two leading FDA-approved KRAS G12C inhibitors.
| Feature | This compound / ARS-1620 | Sotorasib (Lumakras®) | Adagrasib (Krazati®) |
| Compound Type | Covalent chemical probe / Preclinical inhibitor | Covalent therapeutic inhibitor | Covalent therapeutic inhibitor |
| Primary Use | Quantifying target engagement and validating mechanism of action in preclinical models | Treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC) | Treatment of KRAS G12C-mutated NSCLC and other solid tumors |
| Key Feature | Contains an alkyne handle for click chemistry visualization | First FDA-approved KRAS G12C inhibitor | Longer half-life (24h vs 5.5h) and CNS penetration |
| Mechanism | Covalently binds Cys12 of KRAS G12C, locking it in an inactive GDP-bound state | Covalently binds Cys12 of KRAS G12C, locking it in an inactive GDP-bound state | Covalently binds Cys12 of KRAS G12C, locking it in an inactive GDP-bound state |
| Reported Efficacy | Induces tumor regression in in vivo models (ARS-1620) | Objective Response Rate (ORR) of ~37% in NSCLC | Objective Response Rate (ORR) of ~43% in NSCLC |
Experimental Protocols
Target Engagement Assay using this compound and Click Chemistry
This protocol describes how to visualize and quantify the covalent binding of this compound to KRAS G12C in cultured cells.
Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., H358, MIA PaCa-2) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Click Chemistry Reaction: To 50 µg of protein lysate, add the click chemistry reaction mix: an azide-conjugated fluorophore (e.g., TAMRA-N3), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature, protected from light.
-
SDS-PAGE: Add Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
In-Gel Fluorescence: After electrophoresis, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. The fluorescent band corresponding to the molecular weight of KRAS (~21 kDa) indicates target engagement.
Western Blot for Downstream Pathway Inhibition (p-ERK/ERK)
This protocol is used to quantify the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK relative to total ERK.
Methodology:
-
Cell Treatment and Lysis: Follow steps 1-4 from the Target Engagement protocol above, treating cells with this compound or other inhibitors (e.g., Sotorasib, Adagrasib) for the desired time and dose.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots or strip and re-probe for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
References
Safety Operating Guide
Proper Disposal Procedures for ARS-1323-alkyne
ARS-1323-alkyne is a covalent inhibitor probe utilized by researchers and drug development professionals to investigate the KRAS G12C mutant protein.[1] As a reactive chemical compound intended for research use only, it is imperative that proper disposal procedures are followed to ensure laboratory safety and environmental protection.[2] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides a comprehensive disposal plan based on general best practices for hazardous chemical waste management.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.
Storage of Waste:
-
Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][3]
-
Waste containers must be in good condition, compatible with the chemical, and kept securely closed.[3]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
Step-by-Step Disposal Protocol
Given its nature as a reactive, alkyne-containing covalent inhibitor, this compound should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification :
-
This compound waste should be classified as a reactive and potentially toxic chemical waste. Covalent inhibitors are designed to be reactive, and the alkyne group can undergo energetic reactions.
-
All materials contaminated with this compound, including unused product, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, vials, gloves), must be disposed of as hazardous waste.
-
-
Waste Segregation :
-
Solid Waste : Collect pure, unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste : Solutions containing this compound (e.g., in DMSO) should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing acids or other reactive chemicals.
-
Sharps Waste : Needles or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
-
Container Management :
-
Use only containers approved for hazardous waste. Plastic is often preferred.
-
Ensure containers have a secure, screw-top cap to prevent leakage.
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.
-
-
Decontamination of Labware :
-
Non-disposable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash with soap and water.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste containers.
-
Follow all institutional procedures for waste pickup, including completing any required waste tags or forms with accurate information about the container's contents.
-
Data Presentation
Since no specific quantitative data for the disposal of this compound was found, the following table summarizes the key logistical information for its waste management.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (Reactive, Potentially Toxic) | General EHS Guidelines |
| Solid Waste Container | Labeled, sealed, compatible container | |
| Liquid Waste Container | Labeled, sealed, compatible container (e.g., for organic solvents) | |
| Storage Location | Designated Satellite Accumulation Area (SAA) | |
| Container Labeling | "Hazardous Waste," "this compound," and other constituents | |
| Disposal Method | Pickup by institutional Environmental Health & Safety (EHS) |
Experimental Protocols
No experimental protocols for the specific disposal or neutralization of this compound are available. The recommended protocol is to not attempt to neutralize or quench the waste product yourself. Unwanted and expired reactive materials should be disposed of as hazardous waste in their original or a suitable, labeled container by contacting your EHS office.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling ARS-1323-alkyne
Disclaimer: As "ARS-1323-alkyne" is a specialized research compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this guidance is based on best practices for handling potent, novel, alkyne-containing research chemicals. A thorough risk assessment must be conducted by the user before beginning any work.[1][2][3]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the safe handling of this potent compound.
Risk Assessment and Hazard Identification
Given the unknown specific toxicity and reactivity of this compound, it must be treated as a highly hazardous substance. The presence of an alkyne functional group suggests potential reactivity.[4] A risk assessment should be performed before any handling, considering the nature of the experiment, the quantities being used, and the potential for exposure.[2]
Key Potential Hazards:
-
High Potency: Assume the compound is biologically active at low concentrations.
-
Toxicity: The toxicological properties are unknown. Assume high toxicity via all routes of exposure (inhalation, ingestion, skin contact).
-
Reactivity: The alkyne group can be reactive under certain conditions.
-
Dust Inhalation: If the compound is a powder, there is a significant risk of inhalation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for various tasks.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or goggles. | Double nitrile gloves or nitrile over chemical-resistant gloves (e.g., neoprene). | Fully buttoned lab coat, long pants, closed-toe shoes. | N95 respirator or higher, especially if not handled in a containment hood. |
| Dissolving/Diluting | Chemical splash goggles or a face shield. | Double nitrile gloves or chemical-resistant gloves. | Lab coat or a chemical-resistant apron over a lab coat. | If not in a fume hood, a respirator with an organic vapor cartridge is recommended. |
| General Handling | Safety glasses with side shields. | Nitrile gloves. | Lab coat, long pants, closed-toe shoes. | Not generally required if handled in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for safely handling this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Methodologies:
-
Preparation:
-
Don PPE: Before entering the designated work area, put on all required PPE as specified in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Consider lining the work surface with absorbent, disposable pads.
-
Gather Materials: Assemble all necessary equipment, including glassware, solvents, and spill cleanup materials, inside the fume hood before introducing the compound.
-
Prepare Waste Containers: Have clearly labeled, compatible waste containers ready for solid and liquid hazardous waste.
-
-
Handling:
-
Weighing: If the compound is a solid, weigh it carefully within the fume hood to minimize dust generation. Use anti-static weighing dishes if necessary.
-
Dissolving and Diluting: Add solvents slowly to the compound. If the process is exothermic, ensure proper cooling.
-
Performing the Experiment: Conduct all manipulations within the fume hood. Use cannulas or syringes for transferring solutions to minimize splashes.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent or a validated cleaning procedure should be used.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pads, and pipette tips, in the designated hazardous waste container. Do not mix incompatible waste streams.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Procedures:
-
Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed. Keep halogenated and non-halogenated solvent wastes separate where possible.
-
Containers: Use robust, leak-proof, and clearly labeled containers for all waste. Ensure containers are kept closed except when adding waste.
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.
-
Empty Containers: "Empty" containers that held the pure compound must be treated as hazardous waste and disposed of accordingly.
-
Pickup: Arrange for hazardous waste collection through your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
